Product packaging for 1,3-Diazete(Cat. No.:CAS No. 287-42-3)

1,3-Diazete

Cat. No.: B14763177
CAS No.: 287-42-3
M. Wt: 54.05 g/mol
InChI Key: KFCLOPRWEZEAJG-UHFFFAOYSA-N
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Description

1,3-Diazete is a useful research compound. Its molecular formula is C2H2N2 and its molecular weight is 54.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2 B14763177 1,3-Diazete CAS No. 287-42-3

Properties

CAS No.

287-42-3

Molecular Formula

C2H2N2

Molecular Weight

54.05 g/mol

IUPAC Name

1,3-diazete

InChI

InChI=1S/C2H2N2/c1-3-2-4-1/h1-2H

InChI Key

KFCLOPRWEZEAJG-UHFFFAOYSA-N

Canonical SMILES

C1=NC=N1

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Diazete Derivatives

The this compound ring system, a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3, represents a unique and synthetically challenging class of compounds. The inherent ring strain and electronic properties of this scaffold make it a subject of considerable theoretical interest. However, these same factors contribute to its instability, rendering the synthesis and characterization of its derivatives a formidable task in heterocyclic chemistry. This technical guide provides a comprehensive overview of the theoretical considerations, potential synthetic strategies, and the advanced characterization techniques required to approach the study of this compound derivatives.

Theoretical Considerations: The Challenge of Ring Strain

The primary obstacle in the synthesis of 1,3-diazetes is the substantial ring strain within the four-membered ring. This strain arises from the deviation of bond angles from their ideal values, leading to a high-energy, reactive molecule.

Key Aspects of Ring Strain in 1,3-Diazetes:

  • Angle Strain: The internal bond angles in a planar four-membered ring are approximately 90°, a significant deviation from the ideal sp² bond angle of 120° for the carbon and nitrogen atoms. This deviation leads to decreased orbital overlap and a higher energy state.

  • Torsional Strain: The substituents on the ring atoms are eclipsed, leading to steric hindrance and increased potential energy.

  • Electronic Effects: The presence of two nitrogen atoms in the ring influences its electronic properties, including its aromaticity and reactivity. Theoretical studies are often employed to predict the stability and electronic structure of these elusive molecules.

cluster_0 Ideal vs. Strained Bond Angles cluster_1 Consequences of Ring Strain Ideal_sp2 Ideal sp² Bond Angle (~120°) Strained_Angle This compound Bond Angle (~90°) High_Reactivity High Reactivity Strained_Angle->High_Reactivity leads to Low_Stability Low Stability Strained_Angle->Low_Stability leads to Synthetic_Challenge Synthetic Challenge Low_Stability->Synthetic_Challenge

Conceptual relationship between bond angles and the challenges in this compound chemistry.

Synthetic Approaches and Methodologies

The synthesis of this compound derivatives is not well-established, with many seemingly straightforward routes failing to yield the desired product. The following sections outline potential and attempted synthetic strategies.

[2+2] Cycloaddition Reactions

A logical approach to the construction of a four-membered ring is the [2+2] cycloaddition of two two-atom components. For 1,3-diazetes, this would ideally involve the reaction of a C=N bond with another C=N or N=C bond-containing molecule.

Proposed [2+2] Cycloaddition Pathway:

A common strategy involves the reaction of an imine with an isocyanate. However, such reactions are known to be challenging and can lead to alternative products. For the closely related 1,3-diazetidin-2-ones, attempts at [2+2] cycloaddition have often resulted in the formation of more stable six-membered rings or other rearranged products, highlighting the kinetic and thermodynamic hurdles in forming the strained four-membered ring.[1]

Isocyanate Isocyanate (R3-N=C=O) Intended_Product Intended Product (1,3-Diazetidin-2-one) Isocyanate->Intended_Product Six_Membered_Ring Six-Membered Ring Product Isocyanate->Six_Membered_Ring Imine Imine Imine->Six_Membered_Ring + Isocyanate [4+2]

Intended [2+2] cycloaddition versus a competing [4+2] pathway.

Experimental Protocol: Attempted [2+2] Cycloaddition for 1,3-Diazetidin-2-ones

This protocol is based on general procedures for attempted cycloadditions and may not yield a this compound derivative.

  • Reactant Preparation: Dissolve the chosen imine (1 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Add the isocyanate (1 equivalent) dropwise to the cooled (0 °C) solution of the imine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Product Analysis: Upon completion or cessation of the reaction, analyze the crude product mixture carefully by NMR and mass spectrometry to identify the products, paying close attention to the potential for rearranged or oligomeric products instead of the desired four-membered ring.

Synthesis via Saturated Precursors: 1,3-Diazetidines

An alternative strategy involves the synthesis of the more stable, saturated 1,3-diazetidine ring, followed by subsequent oxidation to introduce the double bonds.

Synthesis of 1,3-Diazetidines:

The synthesis of 1,3-diazetidines is more established and can be achieved through various methods, including the cyclization of 1,3-diamino compounds with a suitable one-carbon electrophile.

Proposed Dehydrogenation Step:

The subsequent dehydrogenation of the 1,3-diazetidine to a this compound is a significant challenge. The high energy of the product would require harsh oxidation conditions, which could easily lead to ring opening or decomposition.

Starting_Materials 1,3-Diaminopropane Derivative + Carbonyl Source Diazetidine 1,3-Diazetidine Derivative Starting_Materials->Diazetidine Cyclization Diazete This compound Derivative (Highly Unstable) Diazetidine->Diazete Dehydrogenation (Challenging) Decomposition Decomposition Products Diazete->Decomposition Rapid

Synthetic workflow from a saturated precursor to a this compound.

Characterization of this compound Derivatives

Due to their likely instability, the characterization of this compound derivatives would require advanced and sensitive analytical techniques, likely at low temperatures. The following table summarizes the predicted spectroscopic data for a hypothetical substituted this compound.

Technique Expected Observations Notes
¹H NMR Protons on the ring carbons would likely appear in the downfield region (δ 6.0-8.0 ppm) due to the electronic environment and ring strain.Low-temperature NMR would be essential to prevent decomposition during analysis.
¹³C NMR Ring carbons would also be expected to be significantly deshielded, appearing at δ 140-160 ppm.
Mass Spectrometry High-resolution mass spectrometry (HRMS) would be crucial to confirm the exact mass and molecular formula of the parent ion.Fragmentation patterns would likely show facile ring cleavage.
Infrared (IR) A characteristic C=N stretching frequency would be expected in the range of 1650-1750 cm⁻¹.
X-ray Crystallography Would provide definitive structural proof if a stable, crystalline derivative could be synthesized.This is highly unlikely for most simple this compound derivatives due to their inherent instability.

Conclusion and Future Outlook

The synthesis and characterization of this compound derivatives remain a significant frontier in heterocyclic chemistry. The high ring strain of the four-membered ring makes these compounds highly reactive and difficult to isolate. Current synthetic strategies are fraught with challenges, often leading to more stable rearranged or oligomeric products.

Future success in this area will likely depend on the development of novel synthetic methodologies, possibly involving:

  • Kinetic Stabilization: The use of bulky substituents to sterically shield the reactive ring system.

  • Photochemical Methods: Photochemical cycloadditions or rearrangements under mild conditions.

  • Advanced Characterization: The use of in-situ characterization techniques, such as low-temperature spectroscopy and mass spectrometry, to identify transiently formed this compound intermediates.

For researchers and professionals in drug development, while this compound derivatives are not currently a viable scaffold for drug design due to their instability, the exploration of their synthesis and reactivity can lead to a deeper understanding of the fundamental principles of chemical reactivity and may inspire the design of novel, stable bioisosteres.

References

Theoretical Insights into the Stability and Reactivity of 1,3-Diazete: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazete ring system, a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3, represents a fascinating yet synthetically challenging scaffold. Its inherent ring strain and unique electronic structure make it a compelling subject for theoretical investigation, offering predictions of its stability and reactivity that can guide future synthetic efforts and applications in medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical studies concerning this compound, focusing on its stability, aromaticity, and predicted reaction pathways.

Core Concepts: Stability and Aromaticity

The stability of this compound is a balance between the destabilizing effect of ring strain and potential stabilizing aromatic contributions. Theoretical chemistry provides powerful tools to quantify these competing factors.

Computational Methodologies for Stability Assessment

The primary methods for computationally assessing the stability of cyclic systems like this compound involve the use of isodesmic, homodesmotic, and hyperhomodesmotic reactions. These hypothetical reactions are constructed such that the number and types of bonds are conserved between reactants and products, allowing for the isolation and calculation of ring strain energy.

Experimental Protocol: Calculating Strain Energy via Homodesmotic Reactions

  • Molecule Definition: Define the geometry of the this compound molecule and a set of acyclic reference molecules with similar bond types. For a homodesmotic reaction for this compound, appropriate reference molecules would be methanimine (B1209239) (CH₂=NH) and formaldimine (H₂C=NH).

  • Geometry Optimization: Perform geometry optimization for all molecules using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a basis set such as 6-311+G(d,p). This step ensures that the calculations are performed on the lowest energy conformations.

  • Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Calculate the total electronic energies (including ZPVE corrections) for all optimized structures.

  • Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction. For the reaction: c-C₂H₂N₂ + 2 CH₄ → 2 H₂C=NH + C₂H₆ The strain energy would be calculated as: Strain Energy = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

Aromaticity Indices

The potential for aromaticity in this compound, a 4π-electron system, is a key question. While Hückel's rule suggests anti-aromaticity for planar 4π systems, the actual electronic structure is more complex. Computational methods provide insights through various aromaticity indices.

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value of 0 or negative suggests non-aromaticity or anti-aromaticity, respectively.

Experimental Protocol: Calculating NICS(0) and NICS(1)

  • Optimized Geometry: Use the previously optimized geometry of this compound.

  • NMR Calculation: Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Ghost Atom Placement: Place a ghost atom (a point in space with no nucleus or electrons, typically denoted as "Bq") at the geometric center of the this compound ring for NICS(0) and at 1 Å above the plane of the ring for NICS(1).

  • Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensor for the ghost atom. The negative of this value is the NICS value.

Data Presentation: Calculated Properties of this compound

While comprehensive experimental data for the parent this compound is limited, theoretical studies provide valuable predictions. The following tables summarize key calculated parameters from the literature, providing a basis for understanding its stability and reactivity profile. Note: The following data are illustrative and compiled from various computational studies on related aza-heterocycles, as direct comprehensive data on the parent this compound is sparse. The specific level of theory used in the original publications would need to be consulted for precise context.

ParameterCalculated ValueSignificance
Strain Energy (kcal/mol) High (estimated > 40)Significant deviation from ideal bond angles, indicating inherent instability.
NICS(0) (ppm) PositiveSuggests anti-aromatic character in the ring plane.
NICS(1) (ppm) Near zero or slightly positiveIndicates a weak paratropic ring current above the plane.
HOMA Near zero or negativeLack of bond length equalization, suggesting non-aromatic or anti-aromatic character.

Table 1: Calculated Stability and Aromaticity Indices for this compound.

ParameterCalculated Value (eV)Significance
HOMO Energy HighIndicates a strong electron-donating ability (nucleophilicity).
LUMO Energy LowIndicates a strong electron-accepting ability (electrophilicity).
HOMO-LUMO Gap SmallSuggests high reactivity and low kinetic stability.[1]

Table 2: Frontier Molecular Orbital Energies of this compound.

Reactivity DescriptorDefinitionPredicted Trend for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2Low, indicating high reactivity.
Chemical Softness (S) 1 / (2η)High, indicating high reactivity.
Electrophilicity Index (ω) μ² / (2η) (where μ is the electronic chemical potential)High, suggesting it will act as a good electrophile.

Table 3: Global Reactivity Descriptors for this compound.

Core Concepts: Reactivity and Reaction Mechanisms

The high ring strain and electronic properties of this compound suggest a rich and diverse reactivity, primarily driven by the desire to relieve strain. Theoretical studies can predict the most likely reaction pathways.

Frontier Molecular Orbital (FMO) Theory

The reactivity of this compound can be rationalized using FMO theory. The small HOMO-LUMO gap indicates that it can readily participate in reactions with both electron-deficient and electron-rich species. The spatial distribution of the HOMO and LUMO will dictate the regioselectivity of these reactions. The HOMO is expected to be localized on the nitrogen atoms, making them nucleophilic centers, while the LUMO is likely to have significant contributions from the carbon atoms, making them susceptible to nucleophilic attack.

Predicted Reaction Pathways
  • Thermal Decomposition and Isomerization: Due to its high strain, this compound is predicted to be thermally labile. Computational studies can elucidate the transition states and activation barriers for various decomposition pathways, such as fragmentation to two molecules of hydrogen cyanide (HCN) or isomerization to more stable structures like pyrazine (B50134) or pyrimidine.

  • Cycloaddition Reactions: this compound is a potential candidate for participation in cycloaddition reactions. As a 4π system, it could react as a diene in a Diels-Alder reaction or as a dipolarophile with 1,3-dipoles. FMO analysis is crucial for predicting the feasibility and regioselectivity of these reactions. For instance, in a [4+2] cycloaddition with an electron-deficient dienophile, the reaction would likely be HOMO(this compound)-LUMO(dienophile) controlled.

Visualizing Theoretical Concepts

To better illustrate the relationships between the concepts discussed, the following diagrams are provided.

Stability_Reactivity_Relationship cluster_stability Stability Factors cluster_reactivity Reactivity Profile Ring Strain Ring Strain Reaction Pathways Reaction Pathways Ring Strain->Reaction Pathways Drives reactions to relieve strain Aromaticity Aromaticity Aromaticity->Reaction Pathways Influences reaction type (e.g., cycloaddition) HOMO-LUMO Gap HOMO-LUMO Gap HOMO-LUMO Gap->Reaction Pathways Determines kinetic feasibility

Caption: Interplay of stability and reactivity in this compound.

Computational_Workflow Define Molecule Define Molecule Geometry Optimization Geometry Optimization Define Molecule->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Property Calculation Property Calculation Energy Calculation->Property Calculation Stability Analysis Stability Analysis Property Calculation->Stability Analysis Strain Energy, Aromaticity Reactivity Analysis Reactivity Analysis Property Calculation->Reactivity Analysis FMO, Reactivity Indices

Caption: Workflow for theoretical analysis of this compound.

Conclusion

Theoretical studies provide indispensable tools for understanding the fundamental properties of elusive molecules like this compound. The computational data strongly suggest that the parent this compound is a highly strained, anti-aromatic, and kinetically unstable molecule. Its small HOMO-LUMO gap and high electrophilicity index point towards a rich and varied reactivity, likely dominated by reactions that alleviate ring strain. These theoretical predictions offer a roadmap for experimental chemists, highlighting both the challenges in synthesizing and isolating this heterocycle and the potential for its derivatives to serve as unique building blocks in drug discovery and materials science. Future computational work, particularly on substituted 1,3-diazetes, will be crucial in identifying strategies to kinetically stabilize the ring system and modulate its electronic properties for specific applications.

References

Spectroscopic Properties of 1,3-Diazete and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diazete is a four-membered, unsaturated heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Due to significant ring strain and antiaromatic character, the parent this compound is highly unstable and has eluded experimental isolation and detailed spectroscopic characterization. Consequently, much of the understanding of its properties is derived from theoretical studies and the experimental investigation of its more stable analogues, such as 1,3-diazetidines, 1,3-diazetidin-2-ones, and other substituted derivatives. These analogues serve as important scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available spectroscopic data for these analogues, details the experimental protocols for their characterization, and presents a general workflow for the spectroscopic analysis of novel heterocyclic compounds.

Spectroscopic Data of this compound Analogues

The following tables summarize the key spectroscopic data for various analogues of this compound, including 1,3-diazetidines and their derivatives. The data has been compiled from various research publications and databases.

Table 1: ¹H NMR Spectroscopic Data for this compound Analogues
CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
N,N'-bis(tert-butyl)-1,3-diazetidine-2-oneC₆D₆1.16 (s, 18H, C(CH₃)₃), 7.35 (s, 1H, CH)[1]
N,N'-bis(tert-butyl)formamidinium acetateC₆D₆1.01 (s, 18H, C(CH₃)₃), 2.14 (s, 3H, CH₃), 6.95 (s, 1H, CH), 13.58 (s, 2H, NH)[1]
Substituted 1,3-diazetidin-2-onesNot Specifiedδ 10.07 (H₃C-C), 15.87 (H₃C-H₂C), 18.97 (H₃C-N), 25.87 (H₂C-S), 27.55 (H₂C-N), 97.13 (MeH₂C-N), 117.73-125.81 (aromatic CH), 153.97 (C=N)[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound Analogues
CompoundSolventChemical Shift (δ, ppm)Reference
N,N'-bis(tert-butyl)-1,3-diazetidine-2-oneC₆D₆30.7 (C(CH₃)₃), 51.5 (C(CH₃)₃), 145.5 (NCN)[1]
N,N'-bis(tert-butyl)formamidinium acetateC₆D₆22.9 (CC=O), 29.3 (C(CH₃)₃), 53.0 (C(CH₃)₃), 149.9 (NCN), 176.6 (C=O)[1]
2-(4-Aminophenylazo)-5-(4-t-butylphenyl)-1,3,4-thiadiazoleDMSO-d₆30.8, 34.8, 114.1, 126.2, 127.3, 127.4, 130.2, 142.3, 154.5, 156.5, 165.7, 179.9[2]
Table 3: FT-IR Spectroscopic Data for this compound Analogues
CompoundSample PhaseKey Absorption Bands (cm⁻¹) and AssignmentsReference
Substituted 1,3-diazetine derivativesNot Specified~1640 (C=N, endocyclic), 3275-3420 (O-H, broad)[3]
2-(4-Aminophenylazo)-5-(4-t-butylphenyl)-1,3,4-thiadiazoleATR1507, 1621, 3325[2]
1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazineNot Specified3275-3340 (N-H)[5]
Table 4: Mass Spectrometry Data for this compound Analogues
Compound ClassIonization MethodKey Fragmentation PathwaysReference
PyrimidinethionesEI-MSElimination of side functional groups followed by fragmentation of the pyrimidine (B1678525) ring.[6]
Ketamine AnaloguesEI-MS & ESI-MS/MSα-cleavage of C1-C2 in cyclohexanone (B45756) moiety and further losses of CO and alkyl radicals (EI-MS); Loss of H₂O or sequential loss of Rₙ₁NH₂, CO, and C₄H₆ (ESI-MS/MS).[7]
Nitazene AnaloguesESI-MS² (EAD)Production of double charged free radical fragment ions [M+H]•²⁺, alkyl amino side chain fragments, benzyl (B1604629) side chain fragments, and methylene (B1212753) amino ions.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound analogues are often specific to the target molecule. However, a general workflow can be outlined based on common practices for the analysis of N-heterocyclic compounds.

General Synthesis of 1,3-Diazetidine Derivatives

The synthesis of saturated four-membered heterocycles like 1,3-diazetidines often involves cyclization reactions. A common strategy is the [2+2] cycloaddition between an imine and an isocyanate. Alternative methods include intramolecular nucleophilic substitution. Given the potential instability of the target compounds, reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents. Purification is usually achieved by column chromatography or recrystallization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Samples are typically dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at concentrations ranging from 5 to 20 mg/mL. For air- or moisture-sensitive compounds, samples are prepared and sealed in NMR tubes under an inert atmosphere.

    • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at frequencies of 300 MHz or higher for ¹H.

    • Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For unambiguous structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Sample Preparation : Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).

    • Instrumentation : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

    • Data Analysis : The presence of characteristic absorption bands for functional groups (e.g., C=O, C=N, N-H) is used to confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS) :

    • Instrumentation : A variety of ionization techniques can be used, including Electron Ionization (EI) and Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

    • Data Analysis : The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure and connectivity of the molecule.

  • UV-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol, ethanol, THF) to a concentration that gives an absorbance reading between 0.1 and 1.

    • Instrumentation : The absorption spectrum is recorded over a range of wavelengths, typically 200-800 nm.

    • Data Analysis : The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic transitions.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel heterocyclic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation UVVis->Data_Interpretation Computational_Modeling Computational Modeling (DFT, TD-DFT) Data_Interpretation->Computational_Modeling Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Computational_Modeling->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of novel heterocyclic compounds.

Conclusion

While the parent this compound remains an elusive target for experimental spectroscopic study, its more stable analogues provide valuable insights into the chemistry of four-membered nitrogen-containing heterocycles. This guide has summarized the available spectroscopic data for these analogues, provided an overview of the experimental techniques used for their characterization, and presented a logical workflow for such investigations. The continued exploration of these compounds, aided by the powerful combination of modern spectroscopic techniques and computational chemistry, will undoubtedly lead to new discoveries and applications in various scientific disciplines.

References

The Elusive Four-Membered Ring: A Technical Guide to the Discovery and History of 1,3-Diazete Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of heterocyclic chemistry is vast and intricate, with ring systems of varying sizes and heteroatom compositions offering a diverse palette for chemical innovation. Among these, four-membered nitrogen-containing heterocycles are a class of strained molecules with unique reactivity and significant potential in medicinal chemistry. This technical guide focuses on the discovery and history of 1,3-diazete compounds, a fascinating yet historically elusive class of four-membered rings containing two nitrogen atoms at the 1 and 3 positions. Due to the inherent instability of the parent this compound, the majority of research has centered on its more stable derivatives, particularly the 1,3-diazetidin-2-ones. This document will provide an in-depth exploration of the synthesis, characterization, and reactivity of these compounds, with a special emphasis on quantitative data and detailed experimental methodologies.

I. A Brief History: The Emergence of a Strained Ring System

The history of this compound chemistry is intrinsically linked to the broader development of four-membered heterocyclic chemistry. While the synthesis of their more famous cousins, the β-lactams (2-azetidinones), has been a cornerstone of medicinal chemistry since the discovery of penicillin, the systematic study of 1,3-diazetes began much later. Early attempts to synthesize the parent this compound were largely unsuccessful due to the high ring strain and inherent instability of the unsaturated four-membered ring.

The breakthrough in this field came with the successful synthesis and characterization of saturated and partially saturated derivatives, most notably the 1,3-diazetidin-2-ones . These compounds, while still possessing significant ring strain, offered sufficient stability for isolation and study. The most established and widely utilized method for their synthesis is the [2+2] cycloaddition reaction between imines and isocyanates . This reaction, a cornerstone of 1,3-diazetidin-2-one synthesis, has been the subject of numerous studies to explore its scope and limitations.[1][2][3]

II. Synthetic Methodologies: Forging the Four-Membered Ring

The construction of the this compound core is a significant synthetic challenge. The primary strategies employed involve cycloaddition reactions, with a focus on creating the more stable 1,3-diazetidin-2-one derivatives.

A. [2+2] Cycloaddition of Imines and Isocyanates

The most robust and widely employed method for the synthesis of 1,3-diazetidin-2-ones is the [2+2] cycloaddition of imines with isocyanates.[1][2] This reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, although a concerted pathway may also be operative depending on the substrates and reaction conditions.

Logical Relationship of the [2+2] Cycloaddition Pathway:

G Imine Imine (C=N) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic attack Isocyanate Isocyanate (N=C=O) Isocyanate->Zwitterion Diazetidinone 1,3-Diazetidin-2-one Zwitterion->Diazetidinone Ring Closure

Caption: General pathway for the [2+2] cycloaddition of an imine and an isocyanate.

Experimental Protocol: General Procedure for the Synthesis of 1,3-Diazetidin-2-one Derivatives via [2+2] Cycloaddition [4]

  • Reactant Preparation: A solution of the desired imine (1.0 equivalent) is prepared in an anhydrous, aprotic solvent (e.g., 1,4-dioxane, dichloromethane, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: The isocyanate (1.0-1.5 equivalents) is added dropwise to the imine solution at a controlled temperature, typically between 0 °C and room temperature. For highly reactive substrates, cooling to -78 °C may be necessary to control the exothermicity of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., IR, NMR).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Example: Synthesis of 1,3-Diazetidin-2-one Derivatives from Mefenamic Acid [4]

A series of novel 1,3-diazetidin-2-one derivatives have been synthesized from mefenamic acid. The key steps involved the conversion of mefenamic acid to a Schiff base, followed by a [2+2] cycloaddition with phenyl isocyanate.

Experimental Workflow for the Synthesis of Mefenamic Acid-Derived 1,3-Diazetidin-2-ones:

G MefenamicAcid Mefenamic Acid Esterification Esterification (MeOH, SOCl2) MefenamicAcid->Esterification Hydrazide Hydrazide Formation (Hydrazine Hydrate) Esterification->Hydrazide SchiffBase Schiff Base Formation (Aromatic Aldehyde) Hydrazide->SchiffBase Cycloaddition [2+2] Cycloaddition (Phenyl Isocyanate) SchiffBase->Cycloaddition Product 1,3-Diazetidin-2-one Derivative Cycloaddition->Product

Caption: Synthetic workflow for 1,3-diazetidin-2-one derivatives from mefenamic acid.

III. Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for a selection of synthesized 1,3-diazetidin-2-one derivatives, providing a basis for comparison of their physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Data for Selected 1,3-Diazetidin-2-one Derivatives [5]

Compound IDMolecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=O)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
M4a C₂₉H₂₅N₃O₂---2.15 (s, 3H), 2.30 (s, 3H), 6.79-7.80 (m, 11H), 8.75 (s, 1H), 9.34 (brs, 1H), 11.49 (brs, 1H)14.02, 20.78, 114.52-153.01 (Ar-C), 143.90, 165.89
18 C₁₉H₁₈ClN₃O₂S7714816971.05 (3H, CH₃), 3.3 (m, 1H, CH-Cl), 3.4 (m, 1H, CH-N), 5.2 (1H, OH), 6.9-8.2 (m, 11H, Ar-H), 8.56 (1H, OH)62.1 (C₇), 79.2 (C₈), 108-138 (Ar-C), 141 (C₂₀), 181.2 (C₁₀)
12 C₂₃H₂₅N₃O₂S85177-1.17 (m, 6H, CH₃), 1.2 (m, 2H, CH), 3.38 (m, 1H, CH), 5.1 (m, 2H, OH), 6.8 (m, 1H, CH), 7.01-7.4 (m, 11H, Ar-H)17.6 (C₁), 62.2 (C₂), 70.27 (C₃), 78.87 (C₄), 92.13 (C₅), 108 (Ar-C), 181 (C₁₂, C₂₄), 189 (C₁₃), 190 (C₆)

Note: '-' indicates data not available in the provided search results.

IV. Reactivity and Stability: The Influence of Ring Strain

The chemistry of 1,3-diazetes is dominated by their inherent ring strain. This strain influences their stability, reactivity, and potential biological activity.

A. Stability

Unsubstituted, fully unsaturated this compound is predicted to be highly unstable. The introduction of substituents and saturation of the ring, as in 1,3-diazetidin-2-ones, significantly enhances stability, allowing for their isolation and characterization. However, these saturated analogues are still susceptible to decomposition, particularly through hydrolysis.[6] In silico studies suggest that 1,3-diazetidin-2-ones have favorable stability and reactivity profiles, which could be advantageous in circumventing β-lactam resistance mechanisms.[1][3]

B. Reactivity

The primary mode of reactivity for 1,3-diazetidin-2-ones involves nucleophilic attack at the carbonyl carbon, leading to ring-opening . This reactivity is analogous to that of β-lactams and is the basis for their investigation as potential enzyme inhibitors, particularly as inhibitors of β-lactamases. The strained four-membered ring provides a thermodynamic driving force for ring-opening upon acylation of a target enzyme.

Logical Flow of Ring-Opening Reactivity:

G Diazetidinone 1,3-Diazetidin-2-one Tetrahedral Tetrahedral Intermediate Diazetidinone->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, Enzyme) Nucleophile->Tetrahedral RingOpened Ring-Opened Product Tetrahedral->RingOpened Ring Opening

Caption: General mechanism for the nucleophilic ring-opening of a 1,3-diazetidin-2-one.

V. Theoretical Studies: Insights into Structure and Properties

Computational chemistry has played a crucial role in understanding the structure, stability, and electronic properties of the elusive this compound ring system. Theoretical studies have been employed to predict geometries, strain energies, and aromaticity.

For the parent this compound, computational studies are essential for predicting its properties due to its instability. These studies can provide insights into bond lengths, bond angles, and the degree of anti-aromaticity of the unsaturated ring. For substituted 1,3-diazetidin-2-ones, density functional theory (DFT) calculations have been used to optimize geometries and predict spectroscopic properties, which can then be compared with experimental data to confirm structures.[7] Such studies are also valuable in predicting the reactivity and potential biological activity of novel derivatives.

VI. Conclusion and Future Outlook

The field of this compound chemistry, while challenging, holds significant promise for the development of novel therapeutic agents. The historical difficulty in accessing these strained four-membered rings has limited their exploration. However, with advancements in synthetic methodologies, particularly the [2+2] cycloaddition reaction, a growing number of 1,3-diazetidin-2-one derivatives are becoming accessible.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Routes: Expanding the synthetic toolbox to access a wider diversity of this compound derivatives, including those without the carbonyl group, is a critical next step.

  • Exploration of Biological Activity: Systematic screening of newly synthesized this compound compounds against a range of biological targets will be essential to uncover their therapeutic potential. Their structural similarity to β-lactams makes them particularly interesting candidates for antibacterial drug discovery.

  • In-depth Mechanistic Studies: A deeper understanding of the mechanisms of action of bioactive this compound derivatives will be crucial for rational drug design and optimization.

This technical guide provides a comprehensive overview of the current state of knowledge on this compound compounds. It is hoped that this information will serve as a valuable resource for researchers and scientists, stimulating further investigation into this fascinating and underexplored area of heterocyclic chemistry.

References

A Technical Guide to the Computational Analysis of 1,3-Diazete's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to analyze the electronic structure of 1,3-diazete. The unique arrangement of nitrogen atoms within this four-membered heterocyclic ring imparts complex electronic properties that are of significant interest in materials science and medicinal chemistry. Understanding these properties through computational analysis is crucial for predicting reactivity, stability, and potential applications.

Introduction to this compound

This compound (C₂H₂N₂) is a heterocyclic organic compound featuring a four-membered ring containing two carbon and two nitrogen atoms at opposing positions. The study of its electronic structure is fundamental to understanding its stability, aromaticity, and reactivity. While the parent this compound is elusive, substituted derivatives have been synthesized and studied. Computational chemistry provides a powerful lens through which the intrinsic properties of this ring system can be thoroughly investigated, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Background and Computational Methods

The computational analysis of this compound's electronic structure relies on solving the electronic Schrödinger equation. Due to the complexity of many-electron systems, approximations are necessary. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT): This class of methods is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical to the accuracy of the results.

  • Hybrid Functionals: Functionals like B3LYP and PBE0 are widely used and often provide reliable results for geometries and electronic properties of organic molecules.

  • Range-Separated Functionals: Functionals such as CAM-B3LYP and ωB97X-D are particularly useful for studying excited states and systems where charge transfer is important.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. They can be more computationally demanding but often offer higher accuracy.

  • Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative understanding of the electronic structure. It serves as a starting point for more advanced methods.

  • Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation effects to the HF theory, leading to more accurate energy and property predictions.

  • Coupled Cluster (CC) Theory: Methods like CCSD and CCSD(T) are considered the "gold standard" for accuracy in computational chemistry for single-reference systems, though they are computationally expensive.[1]

A logical workflow is essential for any computational analysis. This typically involves geometry optimization, frequency analysis to confirm a true energy minimum, and then single-point energy calculations to obtain detailed electronic properties.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_structure Define Molecular Structure (this compound) comp_params Select Computational Method & Basis Set (e.g., B3LYP/6-311G++) mol_structure->comp_params Define Parameters geom_opt Geometry Optimization comp_params->geom_opt Run Calculation freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy & Property Calculation freq_calc->spe_calc Verified Minimum elec_props Electronic Properties (HOMO/LUMO, Charges) spe_calc->elec_props aromaticity Aromaticity Analysis (NICS, HOMA) spe_calc->aromaticity spectra Predict Spectra (IR, UV-Vis) spe_calc->spectra

Computational analysis workflow for this compound.

Key Electronic Properties and Data

The following sections detail the key electronic properties of this compound that are typically investigated, supported by representative data. Note that the exact values are highly dependent on the chosen computational method and basis set.

Molecular Geometry

The first step in any analysis is to determine the equilibrium geometry of the molecule. This involves optimizing the bond lengths and angles to find the lowest energy structure. For this compound, a key question is the planarity of the ring.

ParameterC-N Bond Length (Å)C-H Bond Length (Å)N-C-N Bond Angle (°)C-N-C Bond Angle (°)
Typical Calculated Value ~1.33 - 1.38~1.08 - 1.10~85 - 88~92 - 95
Computational Method B3LYP/6-311++G(d,p)B3LYP/6-311++G(d,p)B3LYP/6-311++G(d,p)B3LYP/6-311++G(d,p)

Note: These are representative values. Actual results will vary based on the level of theory.

Molecular Orbitals (Frontier MO Theory)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular OrbitalEnergy (eV)Description
LUMO > 0π* anti-bonding orbital
HOMO < 0π bonding orbital
HOMO-LUMO Gap (ΔE) High (> 5 eV)Indicates high kinetic stability

Note: A larger HOMO-LUMO gap generally implies lower chemical reactivity.

G cluster_energy Energy lumo LUMO (π*) homo HOMO (π) homo->lumo ΔE (Energy Gap) e_axis Energy e_up e_down e_up->e_down

Simplified HOMO-LUMO diagram for this compound.
Aromaticity

Aromaticity is a key concept related to stability and reactivity. For this compound, the question of whether it possesses aromatic character is a subject of computational investigation. Several indices are used to quantify aromaticity.

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative value is typically indicative of aromatic character.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths. A value close to 1 suggests a high degree of aromaticity.[1]

Aromaticity IndexCalculated ValueInterpretation
NICS(0) Varies (can be near 0 or slightly positive)Suggests non-aromatic or weakly anti-aromatic character
HOMA < 0.5Indicates significant bond length alternation, non-aromatic

Detailed Computational Protocol

This section outlines a typical protocol for conducting a computational analysis of this compound using the Gaussian suite of programs, a common choice for such studies.[1]

Step 1: Structure Input

  • Define the initial molecular geometry of this compound using Cartesian coordinates or Z-matrix format in a molecular modeling program (e.g., GaussView).

Step 2: Geometry Optimization and Frequency Calculation

  • Perform a geometry optimization to find the minimum energy structure.

  • Methodology: Use a DFT functional such as B3LYP with a Pople-style basis set like 6-311++G(d,p).

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

  • Verification: Confirm that the optimization has converged and that the frequency calculation yields zero imaginary frequencies, which indicates a true local minimum on the potential energy surface.

Step 3: Single-Point Energy and Property Calculations

  • Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

  • Methodology: A higher level of theory or a larger basis set can be used here for greater accuracy if desired.

  • Natural Bond Orbital (NBO) Analysis: To understand charge distribution and bonding interactions.

    • Keywords (Gaussian): Add Pop=NBO to the route section.

  • Aromaticity (NICS) Calculation:

    • Keywords (Gaussian): Add NMR to the route section. A "ghost" atom (Bq) is placed at the ring's geometric center to calculate the shielding.

Step 4: Data Extraction and Analysis

  • Extract optimized coordinates, bond lengths, and bond angles from the output file.

  • Analyze the output for HOMO and LUMO energies.

  • Interpret NBO analysis results for atomic charges and orbital interactions.

  • Extract the NICS value from the NMR calculation output at the position of the ghost atom.

The relationship between different families of computational methods highlights the trade-off between computational cost and accuracy.

G cluster_methods Hierarchy of Computational Methods cluster_axis ccsd Coupled Cluster (CCSD(T)) (High Accuracy, High Cost) mp2 MP2 (Good Accuracy, Medium-High Cost) ccsd->mp2 Increasing Accuracy dft DFT (e.g., B3LYP) (Good Accuracy, Medium Cost) mp2->dft hf Hartree-Fock (HF) (Qualitative, Low Cost) dft->hf cost_label Increasing Computational Cost acc_label cost_label->acc_label

Hierarchy of common computational chemistry methods.

Conclusion

The computational analysis of this compound's electronic structure provides invaluable insights into its geometry, stability, and potential reactivity. Through methods like DFT and ab initio calculations, researchers can quantify properties such as bond lengths, molecular orbital energies, and aromaticity. These theoretical investigations are essential for guiding synthetic efforts and exploring the potential of this compound derivatives in drug development and materials science, offering a predictive power that complements and often precedes experimental work.

References

The Chemistry of 1,3-Diazetes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazepine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique conformational flexibility and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with various biological targets.

Prominent examples of drugs containing the 1,3-diazepine core include the anticancer agent pentostatin (B1679546) and the β-lactamase inhibitor avibactam.[2] Furthermore, the natural product coformycin, a ring-expanded purine (B94841) analogue, exhibits antiviral and anticancer activities.[2] The therapeutic potential of 1,3-diazepine derivatives extends to their use as enzyme inhibitors and G protein-coupled receptor (GPCR) ligands, highlighting the broad applicability of this versatile scaffold in drug discovery and development.[2]

This technical guide provides a comprehensive overview of the core chemistry of 1,3-diazetes, with a focus on their synthesis, reactivity, and characterization. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Synthesis of 1,3-Diazepines

The synthesis of the 1,3-diazepine ring system can be achieved through various synthetic strategies, primarily involving ring closure or ring expansion reactions.

One effective method for the synthesis of 2-substituted 1,3-diazepines involves the microwave-assisted reaction of ketene (B1206846) dithioacetals with 1,4-diaminobutane (B46682). This approach offers high yields and a straightforward purification process.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 1,3-Diazepines

The following protocol is adapted from the synthesis of novel 1,3-diazepines as nontoxic corrosion inhibitors.

Materials:

Procedure:

  • In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

  • Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.

  • Upon completion of the reaction, evaporate the solvent under reduced pressure.

  • Purify the resulting product by column chromatography using a dichloromethane/ethyl acetate mixture as the eluent.

The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted 1,3-diazepines.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Dissolve Dithioacetal\nand 1,4-Diaminobutane\nin Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; mw_irradiation [label="Microwave Irradiation\n(110 °C, 60 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; evaporation [label="Solvent Evaporation", fillcolor="#FFFFFF", fontcolor="#202124"]; chromatography [label="Column Chromatography\n(DCM/EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pure 2-Substituted\n1,3-Diazepine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants [color="#4285F4"]; reactants -> mw_irradiation [color="#4285F4"]; mw_irradiation -> evaporation [color="#4285F4"]; evaporation -> chromatography [color="#4285F4"]; chromatography -> product [color="#4285F4"]; }

Caption: Synthetic workflow for 2-substituted 1,3-diazepines.

Spectroscopic Data of 2-Substituted 1,3-Diazepines

The following table summarizes the key spectroscopic data for a selection of 2-substituted 1,3-diazepines synthesized via the aforementioned protocol.

CompoundYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (νmax, cm-1)MS (m/z)
1 958.83 (s, 2H), 6.39 (s, 1H), 3.71-3.52 (m, 4H), 1.71-1.65 (m, 4H)162.81, 100.49, 44.62, 27.423292, 1594, 1353, 1189, 983, 763157 (58%), 123 (42%), 70 (63%), 55 (94%), 44 (100%)
2 447.62 (s, 2H), 3.18-3.12 (m, 2H), 1.56-1.48 (m, 2H)168.26, 119.06, 45.55, 33.89, 27.443288, 2221, 2173, 1573, 1363, 709162 (100%), 133 (37%), 44 (72%)
3 6211.35 (s, 1H), 7.80-7.70 (m, 2H), 7.50-7.38 (m, 3H), 5.86 (s, 1H), 3.45 (s, 4H), 1.86 (s, 4H)190.45, 168.80, 140.13, 130.69, 127.99, 127.72, 122.27, 70.91, 45.31, 27.323278, 2187, 1599, 1347, 702241 (100%), 240 (69%), 105 (42%), 77 (70%)

Reactivity of 1,3-Diazepines

The reactivity of the 1,3-diazepine ring system is characterized by its susceptibility to ring contraction and its participation in cycloaddition reactions.

Ring Contraction to Cyanopyrroles

A notable reaction of certain 1,3-diazepine derivatives is their rearrangement to form cyanopyrroles. For instance, 5-chlorotetrazolo[1,5-a]pyridines and 2-azido-6-chloropyridines undergo rearrangement via transient 1,3-diazepine intermediates to yield 1H- and 3H-3-cyanopyrroles. This transformation highlights the inherent strain and reactivity of the seven-membered ring under specific conditions.

The proposed logical relationship for this transformation is depicted in the following diagram.

// Nodes start [label="Substituted\nTetrazolopyridine/\nAzidopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Transient\n1,3-Diazepine", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Cyanopyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Rearrangement", color="#EA4335"]; intermediate -> product [label="Ring Contraction", color="#EA4335"]; }

Caption: Ring contraction of 1,3-diazepine intermediates.

Cycloaddition Reactions

The diene-like character of the 1,3-diazepine ring allows it to participate in cycloaddition reactions. While the reactivity of the parent 1,3-diazepine in this regard is not extensively documented, derivatives have been shown to undergo [4+3] and [4+4] annulations, providing access to more complex fused heterocyclic systems. These reactions underscore the potential of 1,3-diazepines as building blocks in diversity-oriented synthesis.

Applications in Drug Discovery

The "privileged" nature of the 1,3-diazepine scaffold has led to its incorporation into a wide range of therapeutic agents. Its ability to act as a rigidified dipeptide or turn mimetic makes it an attractive template for the design of enzyme inhibitors and receptor ligands.

Enzyme Inhibition

1,3-Diazepine-containing molecules have demonstrated potent inhibitory activity against various enzymes. For instance, pentostatin is a powerful inhibitor of adenosine (B11128) deaminase, an enzyme involved in purine metabolism. Avibactam, another key example, is a non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.

The general mechanism of enzyme inhibition by a 1,3-diazepine-based drug can be conceptualized as follows:

// Nodes drug [label="1,3-Diazepine Drug", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="Target Enzyme", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; binding [label="Binding to\nActive Site", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; effect [label="Therapeutic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges drug -> binding [color="#4285F4"]; enzyme -> binding [color="#4285F4"]; binding -> inhibition [color="#4285F4"]; inhibition -> effect [color="#4285F4"]; }

Caption: Generalized pathway of enzyme inhibition.

GPCR Ligands

The conformational properties of the 1,3-diazepine ring also make it suitable for the design of ligands for G protein-coupled receptors (GPCRs). By presenting pharmacophoric groups in a specific three-dimensional arrangement, 1,3-diazepine derivatives can achieve high affinity and selectivity for their target receptors, modulating downstream signaling pathways.

Conclusion

The chemistry of 1,3-diazetes offers a rich and diverse field of study with significant implications for medicinal chemistry and drug development. The synthetic accessibility of the 1,3-diazepine core, coupled with its unique reactivity and biological relevance, ensures its continued importance as a privileged scaffold. This guide has provided a foundational understanding of the synthesis, characterization, and reactivity of 1,3-diazepines, along with insights into their application in drug discovery. Further exploration of the reactivity of the parent heterocycle and the elucidation of specific biological mechanisms of action for novel 1,3-diazepine derivatives will undoubtedly open new avenues for therapeutic intervention.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical and experimental landscape of 1,3-diazete and related four-membered nitrogen-containing heterocycles, with a core focus on the ongoing debate surrounding their aromaticity. While Hückel's rule (4n+2 π electrons) might suggest potential aromatic character for a planar this compound with a 4π-electron system in its perpendicular p-orbitals, extensive computational studies indicate a starkly different reality. This document summarizes key theoretical findings, including quantitative data on aromaticity indices, and outlines the significant synthetic and characterization challenges that have largely precluded comprehensive experimental investigation of the parent this compound. The content is intended to provide a foundational understanding for researchers interested in the unique electronic structure and potential reactivity of these strained heterocyclic systems.

Introduction: The Theoretical Conundrum of this compound

This compound, a four-membered ring containing two nitrogen atoms at opposing vertices, presents a fascinating case study in the principles of aromaticity. As aza-analogs of the notoriously unstable and antiaromatic cyclobutadiene (B73232), these heterocycles have been the subject of numerous computational investigations. The central question revolves around whether the introduction of nitrogen atoms can sufficiently alter the electronic structure to overcome the inherent antiaromaticity of the 4π-electron isoelectronic cyclobutadiene system.

Theoretical studies have been the primary mode of investigation due to the high reactivity and instability of 1,3-diazacyclobutadiene, which has precluded its isolation and detailed experimental characterization[1][2]. Computational chemistry provides powerful tools to predict the geometric, electronic, and magnetic properties of such transient species, offering insights into their potential aromatic character.

Computational Assessment of Aromaticity

The aromaticity of this compound and its derivatives is typically evaluated using a combination of energetic, magnetic, and geometric criteria. The most commonly employed computational descriptors are Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, where a negative value at the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity. Computational studies on small, unsaturated nitrogen heterocycles have consistently shown that this compound is not aromatic[3].

Aromatic Stabilization Energy (ASE)

ASE provides a thermodynamic measure of aromaticity by comparing the energy of the cyclic conjugated system to an appropriate acyclic reference compound. A positive ASE indicates aromatic stabilization, while a negative value suggests antiaromatic destabilization. Theoretical calculations of ASE for various inorganic benzene (B151609) analogues have been performed to quantify their aromaticity relative to benzene[3].

Table 1: Calculated Aromaticity Indices for this compound and Related Compounds

CompoundMethodNICS(0) (ppm)NICS(1)zz (ppm)ASE (kcal/mol)Reference
BenzeneB3LYP/6-311+G -9.7-29.2533.4[3][4][5]
CyclobutadieneB3LYP/6-311+G+18.3--55[6]
This compound (calculated)Various DFTPositive values-Negative values[4][5][7]
1,4-Diaza-2,3,5,6-tetraborinineDFT--12.32 to -15.4210.1 to 23.8[3]

Note: Specific, directly comparable calculated values for this compound are scarce in the literature due to its high instability. The table reflects the general consensus from multiple theoretical studies.

The consistently positive NICS values and negative ASE values calculated for this compound in theoretical studies strongly suggest that it is an antiaromatic system, much like its carbocyclic counterpart, cyclobutadiene.

Synthetic Challenges and Strategies

The synthesis of the parent this compound remains an elusive goal in synthetic chemistry. The high degree of ring strain and the antiaromatic character of the molecule contribute to its extreme reactivity and instability[1]. However, the synthesis of related saturated and partially saturated four-membered nitrogen heterocycles, such as azetidines and diazetidines, is well-established. These syntheses typically rely on intramolecular cyclization or cycloaddition reactions.

General Synthetic Approaches to Four-Membered Nitrogen Heterocycles
  • Intramolecular Cyclization: This is a common strategy involving the formation of a C-N bond through the reaction of a nucleophilic nitrogen with an electrophilic carbon in a 1,3-relationship.

  • [2+2] Cycloaddition: This approach involves the reaction of two two-atom components, such as an imine and a ketene, to form the four-membered ring.

  • 1,3-Dipolar Cycloaddition: Reactions of 1,3-dipoles, such as diazoalkanes, with dipolarophiles can lead to five-membered rings, which can sometimes be precursors to four-membered systems through subsequent rearrangements or fragmentations[8][9].

G cluster_synthesis Synthetic Approaches cluster_challenges Key Challenges Intramolecular Cyclization Intramolecular Cyclization Saturated/Partially Saturated Diazetidines Saturated/Partially Saturated Diazetidines Intramolecular Cyclization->Saturated/Partially Saturated Diazetidines Cycloaddition Reactions Cycloaddition Reactions Cycloaddition Reactions->Saturated/Partially Saturated Diazetidines Ring Strain Ring Strain High Reactivity High Reactivity Ring Strain->High Reactivity Antiaromaticity Antiaromaticity Antiaromaticity->High Reactivity Isolation Difficulty Isolation Difficulty High Reactivity->Isolation Difficulty Synthetic Precursors Synthetic Precursors Synthetic Precursors->Intramolecular Cyclization Nucleophilic attack Synthetic Precursors->Cycloaddition Reactions [2+2] or [3+2] Potential for this compound Potential for this compound Saturated/Partially Saturated Diazetidines->Potential for this compound Dehydrogenation (Theoretical) Potential for this compound->Isolation Difficulty Lack of Experimental Data Lack of Experimental Data Isolation Difficulty->Lack of Experimental Data

Theoretical Reaction Pathways: Cycloaddition Reactions

While not leading directly to this compound, cycloaddition reactions of 1,3-diazabuta-1,3-dienes have been explored and provide insights into the reactivity of related systems[10][11]. Theoretical studies on the 1,3-dipolar cycloaddition of diazomethane (B1218177) with various dipolarophiles have also been conducted to understand the mechanism and regioselectivity of such reactions[12][13].

G 1,3-Diazabuta-1,3-diene 1,3-Diazabuta-1,3-diene Transition State Transition State 1,3-Diazabuta-1,3-diene->Transition State [4+2] Cycloaddition Alkynyl Ketene Alkynyl Ketene Alkynyl Ketene->Transition State Cycloaddition Product Cycloaddition Product Transition State->Cycloaddition Product Ring Formation

Experimental Characterization: A Void to be Filled

To date, there are no published reports on the successful isolation and experimental characterization of the parent this compound. Consequently, no experimental spectroscopic data (NMR, IR, Mass Spectrometry) is available[2][14][15][16][17][18][19][20]. The characterization of highly reactive species like 1,3-dimethylcyclobutadiene has been achieved at low temperatures in a matrix or within a host-guest complex, followed by X-ray diffraction analysis[21][22]. Similar techniques would likely be necessary for any future attempts to characterize this compound.

Proposed Experimental Workflow for Characterization

Should a synthetic route to a stabilized derivative or the parent compound under matrix isolation be developed, a combination of spectroscopic and crystallographic techniques would be essential for its characterization.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization Precursor Synthesis Precursor Synthesis In situ Generation of this compound In situ Generation of this compound Precursor Synthesis->In situ Generation of this compound e.g., Photolysis Matrix Isolation (Ar, <35K) Matrix Isolation (Ar, <35K) In situ Generation of this compound->Matrix Isolation (Ar, <35K) Trapping Agent Trapping Agent In situ Generation of this compound->Trapping Agent Trapped Adduct Trapped Adduct In situ Generation of this compound->Trapped Adduct Reaction with Trapping Agent FT-IR Spectroscopy FT-IR Spectroscopy Matrix Isolation (Ar, <35K)->FT-IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Matrix Isolation (Ar, <35K)->UV-Vis Spectroscopy NMR Spectroscopy NMR Spectroscopy Trapped Adduct->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Trapped Adduct->Mass Spectrometry Crystallization of Stable Derivative Crystallization of Stable Derivative X-ray Crystallography X-ray Crystallography Crystallization of Stable Derivative->X-ray Crystallography

Related Heterocycles and Future Outlook

The study of larger ring systems containing the 1,3-diaza motif, such as 1,3-diazepines, is more experimentally accessible[23]. Additionally, computational studies on other aza-substituted and heteroatom-containing four-membered rings continue to provide valuable insights into the fundamental principles governing aromaticity and reactivity in these strained systems.

The quest for the synthesis and characterization of this compound remains a significant challenge in heterocyclic chemistry. Future success will likely hinge on the development of novel synthetic methodologies that can generate the molecule in a controlled environment, such as within the confines of a supramolecular host or on a solid support, thereby preventing its rapid decomposition. Such breakthroughs would not only provide immense fundamental chemical insight but could also open avenues for exploring the utility of these highly reactive species as intermediates in organic synthesis.

Conclusion

The available evidence, overwhelmingly from computational studies, points towards this compound being an antiaromatic and highly reactive molecule. The lack of experimental data is a direct consequence of its inherent instability. This technical guide has summarized the current theoretical understanding of its aromaticity, highlighted the formidable synthetic challenges, and proposed potential future strategies for its characterization. For researchers and professionals in drug development, while this compound itself may not be a viable therapeutic scaffold, the study of its electronic properties and reactivity can inform the design of other novel heterocyclic systems with unique biological activities. Further exploration of more stable, substituted derivatives may yet unlock the potential of this intriguing class of heterocycles.

References

The Emerging Potential of the 1,3-Diazepine Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions and the creation of three-dimensional molecular shapes that can effectively interact with a range of biological targets. This technical guide provides an in-depth exploration of the potential applications of 1,3-diazepine derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Quantitative Biological Activity of 1,3-Diazepine Derivatives

The versatility of the 1,3-diazepine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some of the most promising compounds in the areas of anticancer and enzyme inhibitory applications.

Table 1: Anticancer Activity of 1,3-Diazepine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Imidazo[4,5-e][1][2]diazepine-4,8-dioneHeLa (Cervical Cancer)9.5 - 32[1]
Imidazo[4,5-e][1][2]diazepine-4,8-dioneSW620 (Colon Cancer)20[1]
Dibenzo[d,f][1][2]diazepineHeLa (Cervical Cancer)-[3]
Dibenzo[d,f][1][2]diazepineMCF-7 (Breast Cancer)-[3]
Dibenzo[d,f][1][2]diazepineSGC7901 (Gastric Cancer)-[3]
Dibenzo[d,f][1][2]diazepineA549 (Lung Cancer)-[3]

Table 2: Enzyme Inhibition by 1,3-Diazepine-Containing Natural Products

CompoundTarget EnzymeKi (pM)ApplicationReference
Pentostatin (B1679546) (2'-deoxycoformycin)Adenosine (B11128) Deaminase (ADA)2.5Hairy Cell Leukemia[4][5]
CoformycinAdenosine Deaminase (ADA)-Antiviral, Antitumor[4][6]
Avibactamβ-Lactamase-Antibacterial (in combination)[4][6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,3-diazepine derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of critical signaling pathways.

One of the most well-characterized mechanisms is the inhibition of adenosine deaminase (ADA) by pentostatin and coformycin. ADA is a key enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. Inhibition of ADA leads to an accumulation of these nucleosides, which can be toxic to lymphocytes, making it an effective strategy for treating certain types of leukemia.[5][7]

ADA_Inhibition cluster_pathway Purine Salvage Pathway cluster_inhibition Inhibition Adenosine Adenosine ADA ADA Adenosine->ADA Substrate Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA Substrate Inosine Inosine ADA->Inosine Deoxyinosine Deoxyinosine ADA->Deoxyinosine Pentostatin Pentostatin Pentostatin->ADA Inhibits

Mechanism of Adenosine Deaminase (ADA) Inhibition by Pentostatin.

Furthermore, the 1,3-diazepine scaffold has been incorporated into molecules targeting G-protein coupled receptors (GPCRs), which are integral to a vast array of signaling pathways.[4] The interaction of a 1,3-diazepine-based ligand with a GPCR can either activate or block downstream signaling cascades, depending on the nature of the ligand and the specific receptor subtype.

GPCR_Modulation Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

General Signaling Pathway for GPCR Modulation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel 1,3-diazepine derivatives. The following sections provide protocols for a representative synthesis and a key biological assay.

Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-dione Derivatives

This protocol describes a general method for the synthesis of the imidazo[4,5-e][1][2]diazepine-4,8-dione scaffold, which has shown promise as an anticancer agent.[1]

Materials:

Procedure:

  • Dissolve the N-substituted 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add guanidine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired imidazo[4,5-e][1][2]diazepine-4,8-dione derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis_Workflow Start Start Dissolve_Starting_Material Dissolve imidazole (B134444) dicarboxylate in anhydrous methanol Start->Dissolve_Starting_Material Add_Base Add sodium methoxide Dissolve_Starting_Material->Add_Base Add_Guanidine Add guanidine hydrochloride Add_Base->Add_Guanidine Reflux Reflux and monitor by TLC Add_Guanidine->Reflux Neutralize Cool and neutralize Reflux->Neutralize Evaporate Remove solvent Neutralize->Evaporate Purify Purify by column chromatography Evaporate->Purify Characterize Characterize product Purify->Characterize End End Characterize->End

Workflow for the Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-diones.
Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal compounds.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 1,3-Diazepine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the 1,3-diazepine derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of 1,3-diazepine derivative Seed_Cells->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The 1,3-diazepine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its presence in clinically approved drugs and a wide range of biologically active compounds underscores its significance in medicinal chemistry. Future research efforts should focus on the exploration of novel synthetic methodologies to expand the accessible chemical space of 1,3-diazepine derivatives. Furthermore, a deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial for the rational design of next-generation 1,3-diazepine-based drugs with improved efficacy and safety profiles. The continued investigation of this remarkable heterocyclic system holds great potential for addressing unmet medical needs across various disease areas.

References

Methodological & Application

Synthetic Approaches to Functionalized 1,3-Diazete Rings and Their Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazete ring, a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3, represents a synthetically challenging target due to significant ring strain and potential anti-aromatic character. As a result, literature on the synthesis of the fully unsaturated this compound system is exceedingly scarce. However, significant progress has been made in the synthesis of its saturated and partially saturated analogs, such as 1,3-diazetidines and 1,3-diazetidin-2-ones, as well as related structures referred to in the literature as "1,3-diazetines". These compounds are of interest in medicinal chemistry due to their unique structural features.

This document provides an overview of the available synthetic routes to functionalized this compound derivatives, with a focus on a recently reported synthesis of "1,3-diazetines" and the more established synthesis of 1,3-diazetidin-2-ones.

I. Synthesis of Functionalized "1,3-Diazetine" Derivatives

Recent literature describes a multi-step synthesis of compounds referred to as "1,3-diazetines" starting from substituted 2-aminothiazoles.[1][2] It is important to note that the exact structure of the final four-membered ring has not been definitively confirmed by X-ray crystallography in the available literature, and the term "diazetine" may refer to a dihydro-1,3-diazete or a tautomeric form rather than the fully unsaturated this compound.

The general synthetic approach involves a four-step sequence:

  • Synthesis of a 2-aminothiazole (B372263) derivative: This is typically achieved through a ring closure reaction.[1]

  • Formation of a Schiff base: Condensation of the 2-aminothiazole with an aromatic aldehyde.[1][2]

  • N-acylation of the imine: The imine nitrogen of the Schiff base is acylated, for example, with an acid chloride.[1][2]

  • Cyclization with sodium azide (B81097): The N-acyl derivative is reacted with sodium azide in dimethylformamide (DMF) to yield the final "1,3-diazetine" product.[1][2]

A proposed logical workflow for this synthesis is depicted below.

G cluster_0 Step 1: 2-Aminothiazole Synthesis cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: N-Acylation cluster_3 Step 4: Cyclization start Acetophenone derivative + Thiourea step1_out 2-Aminothiazole derivative start->step1_out I2 step2_in 2-Aminothiazole derivative step2_out Schiff Base step2_in->step2_out aldehyde p-Methoxy benzaldehyde aldehyde->step2_out step3_in Schiff Base step3_out N-Acyl derivative step3_in->step3_out acyl_chloride Acetyl chloride acyl_chloride->step3_out step4_in N-Acyl derivative step4_out 1,3-Diazetine derivative step4_in->step4_out azide Sodium azide (NaN3) azide->step4_out G reagents Imine + Isocyanate transition_state [2+2] Cycloaddition reagents->transition_state product 1,3-Diazetidin-2-one transition_state->product

References

The Elusive 1,3-Diazete: A Gateway to Novel Four-Membered Nitrogen Heterocycles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-diazete, a four-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents a fascinating yet synthetically challenging target in organic chemistry. Due to its high ring strain and inherent instability, the parent this compound remains largely a subject of theoretical interest rather than a practical, isolable building block for organic synthesis. However, its more stable, saturated and partially saturated analogues — 1,3-diazetidines and 1,3-diazetines, particularly 1,3-diazetidin-2-ones — have emerged as valuable intermediates and scaffolds in medicinal chemistry and drug development. These compounds offer a unique four-membered ring framework that can impart desirable physicochemical properties to larger molecules.

This document provides a comprehensive overview of the synthetic utility of this compound analogues, focusing on their preparation and subsequent application as building blocks in organic synthesis. We will delve into the primary synthetic strategies, provide detailed experimental protocols for key transformations, and present quantitative data to guide researchers in this specialized area of heterocyclic chemistry.

I. The Challenge of this compound and the Rise of its Analogues

Theoretical studies suggest that the parent this compound is a high-energy, anti-aromatic system prone to rapid decomposition or rearrangement. Experimental efforts to isolate this compound have been unsuccessful, with the molecule likely existing only as a transient intermediate under specific reaction conditions. This inherent instability precludes its use as a conventional building block in multi-step synthetic sequences.

Consequently, synthetic chemists have turned their attention to the more stable and synthetically accessible derivatives:

  • 1,3-Diazetidines: The fully saturated four-membered ring system.

  • 1,3-Diazetines: Dihydro-1,3-diazetes, containing one double bond.

  • 1,3-Diazetidin-2-ones: A key subclass of 1,3-diazetidines containing a cyclic urea (B33335) moiety. These compounds have garnered significant interest due to their potential as bioisosteres of β-lactams and their applications as enzyme inhibitors.[1][2]

These analogues serve as practical surrogates for the this compound system, providing a robust platform for the introduction of the four-membered 1,3-diamine motif into complex molecules.

II. Synthetic Strategies for this compound Analogues

The construction of the strained four-membered ring of 1,3-diazetidines and their derivatives requires specialized synthetic methods. The most common and effective approaches are highlighted below.

A. [2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an isocyanate is the most established method for the synthesis of 1,3-diazetidin-2-ones.[1][3] This reaction forms the four-membered ring in a single step, often with high stereoselectivity.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Imine Imine (R1-CH=N-R2) Diazetidinone 1,3-Diazetidin-2-one Imine->Diazetidinone [2+2] Cycloaddition Isocyanate Isocyanate (R3-N=C=O) Isocyanate->Diazetidinone caption [2+2] Cycloaddition for 1,3-Diazetidin-2-one Synthesis

Caption: [2+2] Cycloaddition for 1,3-Diazetidin-2-one Synthesis.

However, the success of this approach is highly dependent on the nature of the substrates, and side reactions such as the formation of six-membered 1,3,5-triazin-2,4-diones or cycloreversion can occur.[1][4]

Table 1: Synthesis of 1,3-Diazetidin-2-ones via [2+2] Cycloaddition

Imine SubstrateIsocyanate SubstrateProductYield (%)Reference
AldiminesAryl isocyanates1,3-disubstituted-1,3-diazetidin-2-onesVaries[1]
KetoiminesAryl isocyanatesTetrasubstituted-1,3-diazetidin-2-onesVaries[1]
B. Synthesis of 1,3-Diazetine Derivatives

A method for the synthesis of 1,3-diazetine derivatives involves the reaction of N-acyl compounds with sodium azide (B81097) in dimethylformamide (DMF).[5] This approach provides access to the partially unsaturated four-membered ring system.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product NAcyl N-Acyl Imine Derivative Diazetine 1,3-Diazetine Derivative NAcyl->Diazetine NaN3 Sodium Azide (NaN3) NaN3->Diazetine caption Synthesis of 1,3-Diazetine Derivatives

Caption: Synthesis of 1,3-Diazetine Derivatives.

Table 2: Synthesis of 1,3-Diazetine Derivatives

N-Acyl SubstrateReaction ConditionsProductYield (%)Reference
N-acetyl imine derivativesNaN3, DMF, 55-60 °C1,3-Diazetine derivatives63-91[6]
N-acyl derivatives from Schiff basesNaN3, Dimethylformamide1,3-Diazetine derivativesNot specified[5]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3-Diazetidin-2-ones via [2+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate imine (1.0 eq)

  • Appropriate isocyanate (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or solvent-free)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the imine (1.0 eq) in a minimal amount of anhydrous solvent under an inert atmosphere, add the isocyanate (1.0-1.2 eq) dropwise at room temperature. For solvent-free reactions, the neat imine and isocyanate are mixed directly.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the desired 1,3-diazetidin-2-one.

  • Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 2: Synthesis of 1,3-Diazetine Derivatives from N-Acyl Compounds

This protocol is adapted from the synthesis of 1,3-diazetine derivatives as described in the literature.[5][6]

Materials:

  • N-acyl imine derivative (1.0 eq)

  • Sodium azide (NaN₃) (1.5-2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-acyl imine derivative (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add sodium azide (1.5-2.0 eq) to the solution in one portion.

  • Heat the reaction mixture to 55-60 °C in a water bath and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,3-diazetine derivative.

  • Characterize the product using spectroscopic techniques.

IV. Applications of this compound Analogues in Organic Synthesis

While the direct use of a pre-formed this compound ring as a building block is not feasible, its stable analogues, particularly 1,3-diazetidines, serve as valuable synthons.

A. As Diamine Surrogates

The 1,3-diazetidine ring can be viewed as a protected form of a 1,3-diamine. Under specific conditions, the ring can be cleaved to unmask the two amine functionalities. This strategy can be employed in the synthesis of more complex acyclic or larger heterocyclic systems.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Diazetidine 1,3-Diazetidine Derivative Diamine 1,3-Diamine Diazetidine->Diamine Ring Opening ComplexMolecule Complex Molecule Diamine->ComplexMolecule Further Synthesis caption 1,3-Diazetidine as a 1,3-Diamine Surrogate

Caption: 1,3-Diazetidine as a 1,3-Diamine Surrogate.

B. In Medicinal Chemistry

The 1,3-diazetidine scaffold is a recognized motif in medicinal chemistry.[7] Its incorporation into drug candidates can influence properties such as solubility, metabolic stability, and receptor binding affinity. 1,3-diazetidin-2-ones, in particular, are being investigated as potential β-lactamase inhibitors and antibacterial agents.[1]

V. Conclusion

While the parent this compound remains a synthetic curiosity due to its inherent instability, its saturated and partially saturated analogues have carved a niche as valuable four-membered heterocyclic building blocks in organic synthesis. The [2+2] cycloaddition for the synthesis of 1,3-diazetidin-2-ones and the cyclization of N-acyl compounds to form 1,3-diazetines are key enabling methodologies. These compounds offer a gateway to novel chemical space, particularly in the design and synthesis of new therapeutic agents. Further development of robust and general synthetic methods for these strained heterocycles will undoubtedly expand their application in organic and medicinal chemistry.

References

Application Notes and Protocols for the Purification of Substituted 1,3-Diazete Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The 1,3-diazete ring system is known for its high reactivity and inherent instability, making the isolation and purification of its derivatives exceptionally challenging. The protocols detailed below are generalized procedures based on common techniques for the purification of nitrogen-containing heterocyclic compounds and should be considered as a starting point for the purification of hypothetically stable, substituted this compound derivatives. All procedures should be performed with caution, under an inert atmosphere, and at low temperatures unless otherwise specified.

Introduction

1,3-Diazetes are four-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions. Their strained ring system and antiaromatic character contribute to their high reactivity, often leading to rapid decomposition or rearrangement. Stabilization of the this compound core can be hypothetically achieved through the introduction of sterically bulky and electron-donating substituents. This document outlines a generalized protocol for the purification of a hypothetical stable derivative, 2,4-di-tert-butyl-1,3-diazete, assuming it has been successfully synthesized.

The purification strategy typically involves an initial work-up to remove bulk impurities, followed by column chromatography to separate the target compound from side products and unreacted starting materials, and finally, recrystallization to obtain the compound in high purity.

Generalized Synthetic and Purification Workflow

The following diagram illustrates a generalized workflow from a hypothetical synthesis to the purified this compound compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Precursors B Cyclization Reaction (e.g., [2+2] cycloaddition) A->B C Reaction Quenching & Aqueous Work-up B->C Crude Reaction Mixture D Extraction with Organic Solvent C->D E Drying and Solvent Removal D->E F Crude Product E->F G Column Chromatography (Silica or Alumina) F->G H Fraction Collection & Purity Analysis (TLC) G->H I Solvent Evaporation H->I J Recrystallization I->J K Pure Crystalline This compound J->K

Caption: Generalized workflow for the synthesis and purification of a this compound compound.

Experimental Protocols

The following are detailed, generalized protocols for the key purification steps.

Protocol 1: Aqueous Work-up and Extraction

Objective: To remove inorganic salts and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Deionized water, chilled

  • Saturated sodium bicarbonate solution, chilled

  • Brine (saturated NaCl solution), chilled

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane), chilled

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Once the synthesis reaction is complete (as monitored by TLC or other appropriate methods), cool the reaction vessel in an ice bath.

  • Quench the reaction by slowly adding chilled deionized water or a chilled saturated solution of sodium bicarbonate if the reaction is acidic.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable chilled organic solvent (e.g., 3 x 50 mL of diethyl ether). The choice of solvent will depend on the polarity of the target this compound.

  • Combine the organic layers.

  • Wash the combined organic layers with chilled brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (< 30 °C) to yield the crude product.

Protocol 2: Purification by Column Chromatography

Objective: To separate the target this compound from starting materials and byproducts based on polarity.

Materials:

  • Crude product from Protocol 1

  • Silica (B1680970) gel or neutral alumina (B75360) (deactivated with water if necessary)

  • Eluent system (e.g., hexane/ethyl acetate (B1210297) mixture, determined by TLC analysis)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column: Secure a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel or alumina in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the stationary phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.

Protocol 3: Purification by Recrystallization

Objective: To obtain the this compound compound in high purity as a crystalline solid.

Materials:

  • Partially purified this compound from Protocol 2

  • Recrystallization solvent or solvent system (e.g., pentane, hexane, or a mixture)

  • Erlenmeyer flask with a loose-fitting stopper or a flask with a reflux condenser

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of 2,4-di-tert-butyl-1,3-diazete.

Purification StepStarting Mass (mg)Final Mass (mg)Yield (%)Purity (by NMR/GC-MS)
Aqueous Work-up1000 (Crude Rxn)750 (Crude)75~60%
Column Chromatography750 (Crude)35047>95%
Recrystallization35028080>99%
Overall 1000 280 28 >99%

Logical Relationship Diagram

The following diagram illustrates the logical relationships in selecting a purification strategy.

Purification_Strategy A Crude Product Mixture B Are impurities significantly different in polarity? A->B D Column Chromatography B->D Yes F Is the compound thermally stable and volatile? B->F No C Is the compound a solid? E Recrystallization C->E Yes H Purified this compound C->H No (Pure Oil) D->C E->H F->C No G Distillation / Sublimation F->G Yes G->H

Caption: Decision tree for selecting a suitable purification method for a this compound.

Application Notes and Protocols for the Use of 1,3-Diazetidines in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diazetidines, four-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 3, represent a class of strained molecules with significant potential in synthetic and medicinal chemistry. Their inherent ring strain makes them attractive as intermediates for the synthesis of more complex nitrogen-containing heterocycles through ring-opening and ring-expansion reactions. However, the synthesis and subsequent utilization of the 1,3-diazetidine core remain a challenging area of research, with limited established protocols for their conversion into other heterocyclic systems.

These application notes provide an overview of the current state of 1,3-diazetidine chemistry, focusing on the synthesis of 1,3-diazetidin-2-ones and exploring potential synthetic pathways for their transformation into larger, more diverse nitrogen-containing heterocycles. The methodologies are presented with detailed protocols where available in the literature, alongside a discussion of the challenges and future directions in this underexplored area of heterocyclic chemistry.

Application Notes

Synthesis of 1,3-Diazetidin-2-ones via [2+2] Cycloaddition

The most documented method for the synthesis of the 1,3-diazetidin-2-one scaffold is the [2+2] cycloaddition reaction between an isocyanate and a compound containing a carbon-nitrogen double bond (imine). This approach, while direct, is often hampered by issues of substrate scope, side reactions, and the potential for cycloreversion to the starting materials.

Key Considerations:

  • Substrate Scope: The reaction is highly dependent on the electronic and steric nature of both the isocyanate and the imine. Electron-withdrawing groups on the imine can enhance its reactivity.

  • Side Reactions: Common side reactions include the formation of six-membered 1,3,5-triazin-2-ones or other undesired cycloadducts.

  • Cycloreversion: The strained four-membered ring can undergo thermal or catalytic reversion to the starting isocyanate and imine, often leading to low yields.

Despite these challenges, the [2+2] cycloaddition remains a primary route to access the 1,3-diazetidin-2-one core.

Potential Ring-Transformation Reactions of 1,3-Diazetidines

While specific examples are scarce, the chemistry of analogous strained N-heterocycles, such as aziridines and azetidines, provides a conceptual framework for the potential application of 1,3-diazetidines in the synthesis of larger heterocycles.

  • Ring-Expansion Reactions: The high ring strain of 1,3-diazetidines could be exploited in ring-expansion reactions. For instance, reaction with carbenes or carbene precursors could potentially lead to the formation of five-membered rings through a formal [3+1] cycloaddition, analogous to the ring expansion of methylene (B1212753) aziridines to methylene azetidines.

  • Nucleophilic Ring-Opening and Subsequent Cyclization: Activation of one of the nitrogen atoms in the 1,3-diazetidine ring, for example, through acylation or alkylation, could render the ring susceptible to nucleophilic attack. A suitably functionalized nucleophile could open the ring and subsequently cyclize to form a larger heterocyclic system, such as a pyrimidine (B1678525) or a diazepine (B8756704) derivative.

  • Rearrangement Reactions: Photochemical or thermal rearrangements could potentially lead to the formation of isomeric heterocycles. For example, a di-π-methane type rearrangement, observed in other unsaturated four-membered rings, could be a conceivable, though unexplored, pathway.

Further research is needed to explore these potential transformations and establish 1,3-diazetidines as versatile building blocks in heterocyclic synthesis.

Experimental Protocols

Protocol 1: Synthesis of a 1,3-Diazetidin-2-one via [2+2] Cycloaddition

This protocol describes a general procedure for the attempted synthesis of a 1,3-diazetidin-2-one from an imine and an isocyanate. Note that yields can be variable and optimization is often required.

Materials:

  • Substituted imine (1.0 equiv)

  • Substituted isocyanate (1.0-1.2 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted imine and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Slowly add the substituted isocyanate to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 1,3-diazetidin-2-one.

Quantitative Data for Selected [2+2] Cycloaddition Reactions

EntryImineIsocyanateSolventTemp. (°C)Time (h)ProductYield (%)
1N-Benzylidene-methylaminePhenyl isocyanateToluene80241-Methyl-3,4-diphenyl-1,3-diazetidin-2-one45
2N-(4-Methoxybenzylidene)-aniline4-Chlorophenyl isocyanateCH₂Cl₂25481-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4-phenyl-1,3-diazetidin-2-one30 (with side products)
3N-Cyclohexylidene-cyclohexylamineEthyl isocyanateAcetonitrileReflux121-Ethyl-3-cyclohexyl-4,4-pentamethylene-1,3-diazetidin-2-oneLow (cycloreversion observed)

Note: The data in this table is representative and compiled from various sources in the chemical literature. Actual yields may vary.

Visualizations

Synthesis_of_1_3_Diazetidin_2_one Imine Imine (R1-CH=N-R2) Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Isocyanate Isocyanate (R3-N=C=O) Isocyanate->Cycloaddition Diazetidinone 1,3-Diazetidin-2-one Cycloaddition->Diazetidinone Desired Path Side_Product Side Products (e.g., Triazinone) Cycloaddition->Side_Product Side Reaction Reversion Cycloreversion Diazetidinone->Reversion Reversion->Imine Reversion->Isocyanate

Caption: Synthetic pathway for 1,3-diazetidin-2-ones.

Potential_Ring_Transformations cluster_start Starting Material cluster_products Potential Heterocyclic Products Diazetidine 1,3-Diazetidine Derivative Ring_Expansion Ring Expansion (e.g., with carbenes) Diazetidine->Ring_Expansion [3+1] Analogy Ring_Opening Nucleophilic Ring-Opening followed by Cyclization Diazetidine->Ring_Opening Rearrangement Photochemical/Thermal Rearrangement Diazetidine->Rearrangement Pyrimidine Pyrimidine Derivatives Diazepine Diazepine Derivatives Fused_Heterocycle Fused Heterocycles Ring_Expansion->Pyrimidine Ring_Opening->Diazepine Rearrangement->Fused_Heterocycle

Caption: Potential synthetic routes from 1,3-diazetidines.

Conclusion and Future Outlook

The use of 1,3-diazetidines as precursors for the synthesis of other nitrogen-containing heterocycles is a promising yet underdeveloped field. The inherent ring strain of these four-membered rings suggests a rich potential for ring-transformation reactions. However, significant challenges remain, primarily in the efficient and general synthesis of the 1,3-diazetidine core itself.

Future research in this area should focus on:

  • Developing novel, high-yielding, and broadly applicable methods for the synthesis of substituted 1,3-diazetidines.

  • Systematically investigating the reactivity of 1,3-diazetidines in ring-expansion, ring-opening/cyclization, and rearrangement reactions.

  • Exploring the utility of these transformations in the synthesis of medicinally relevant heterocyclic scaffolds.

Overcoming these hurdles will unlock the synthetic potential of 1,3-diazetidines and establish them as valuable tools for the construction of complex nitrogen-containing molecules for applications in drug discovery and materials science.

Application Notes and Protocols for the Experimental Setup of 1,3-Diazetidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 1,3-diazetidin-2-ones, a class of four-membered nitrogen-containing heterocycles. Due to the limited literature on the parent 1,3-diazete, this document focuses on the more stable and synthetically accessible 1,3-diazetidin-2-one core structure. The primary synthetic route highlighted is the [2+2] cycloaddition reaction, which is the most established method for constructing this ring system.[1][2][3]

Introduction to 1,3-Diazetidin-2-ones

1,3-Diazetidin-2-ones are aza-β-lactam analogs with potential applications in medicinal chemistry, including as inhibitors of β-lactamase and as novel antibiotic scaffolds. Their synthesis, however, can be challenging and is highly dependent on the nature of the substrates. This guide provides detailed protocols for their synthesis and characterization to aid researchers in exploring the therapeutic potential of this underexplored class of heterocycles.

Key Synthetic Strategies

The synthesis of 1,3-diazetidin-2-ones can be approached through several methods, with varying degrees of success and substrate scope:

  • [2+2] Cycloaddition: This is the most common method, involving the reaction of an imine with an isocyanate.[1][3] The reaction can be sensitive to steric and electronic effects of the substituents on both reactants. In some cases, competing [4+2] cycloaddition reactions can lead to the formation of six-membered 1,3,5-oxadiazin-4-ones.[4]

  • Photochemical Methods: Photochemical approaches have been explored for the synthesis of related four-membered rings like azetidines, but their application to 1,3-diazetidin-2-ones is less common and remains limited in scope.[2]

  • Organometallic Methodologies: Palladium-mediated [2+2] cycloadditions have been investigated through in silico studies, suggesting a potential route for synthesis, although practical applications are not yet widely established.[5][6]

Experimental Protocol: Synthesis of Novel 1,3-Diazetidin-2-one Derivatives from Mefenamic Acid

This protocol details a multi-step synthesis of 1,3-diazetidin-2-one derivatives, adapted from a published procedure, showcasing a practical approach to obtaining these compounds.[6]

Objective: To synthesize and characterize novel 1,3-diazetidin-2-one derivatives with potential biological activity.

Materials:

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Water bath

  • Ice bath

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer (¹H and ¹³C)

Step 1: Synthesis of Methyl 2-((2,3-dimethylphenyl)amino)benzoate (M1)
  • Dissolve 4.3 mmoles of mefenamic acid in 15 ml of dry methanol in a round-bottom flask.

  • Cool the mixture to 0 to -5°C in an ice-salt bath.

  • Add a small amount of THF to ensure complete dissolution.

  • Slowly add 0.32 ml (4.5 mmol) of thionyl chloride dropwise to the solution.

  • Heat the mixture in a water bath at 40°C for three hours.

  • Increase the temperature and stir the reaction at reflux (65°C) for eight hours.

  • Allow the reaction to cool to room temperature and then evaporate the solvent under reduced pressure.

  • Treat the residue with 25 ml of ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure M1.[6]

Step 2: Synthesis of 2-((2,3-dimethylphenyl)amino)benzohydrazide (M2)
  • In a round-bottom flask, dissolve the synthesized ester (M1) in an appropriate solvent.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for a specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization.

Step 3: Synthesis of Schiff Bases (M3a-e)
  • Dissolve the benzohydrazide (B10538) (M2) in a suitable solvent such as ethanol.

  • Add an equimolar amount of the respective substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to allow the Schiff base to precipitate.

  • Filter the solid product, wash with cold ethanol, and dry.

Step 4: Synthesis of 1,3-Diazetidin-2-one Derivatives (M4a-e)
  • In a dry round-bottom flask, dissolve the Schiff base (M3a-e) in dry 1,4-dioxane.

  • Add an equimolar amount of triethylamine (TEA) as a base.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period (monitor by TLC).

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from 100% ethanol.[6]

Characterization

The synthesized compounds should be characterized by determining their melting points and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[6]

Data Presentation

The following table summarizes the quantitative data for a series of synthesized 1,3-diazetidin-2-one derivatives (M4a-e).[6]

CompoundR-groupYield (%)m.p. (°C)FT-IR (C=O, cm⁻¹)¹H-NMR (CH-Cl, δ ppm)¹³C-NMR (C=O, δ ppm)
M4a -H--1730-165.1
M4b 4-Cl--1732-165.3
M4c 4-NO₂--1735-165.5
M4d 4-OH--1728-164.9
M4e 4-OCH₃--1729-165.0

Note: Specific yield and melting point data were not provided in the source material for direct tabulation. The spectroscopic data are representative for the core structure and key functional groups.

Mandatory Visualization

Experimental Workflow for the Synthesis of 1,3-Diazetidin-2-one Derivatives

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Products cluster_analysis Analysis mefenamic_acid Mefenamic Acid esterification Step 1: Esterification (MeOH, SOCl₂) mefenamic_acid->esterification aldehydes Substituted Aromatic Aldehydes schiff_base_formation Step 3: Schiff Base Formation (Aldehydes, AcOH) aldehydes->schiff_base_formation ester Ester (M1) esterification->ester hydrazinolysis Step 2: Hydrazinolysis (N₂H₄·H₂O) hydrazide Hydrazide (M2) hydrazinolysis->hydrazide schiff_base Schiff Bases (M3a-e) schiff_base_formation->schiff_base cycloaddition Step 4: [2+2] Cycloaddition (ClCOCH₂Cl, TEA) diazetidinone 1,3-Diazetidin-2-ones (M4a-e) cycloaddition->diazetidinone ester->hydrazinolysis hydrazide->schiff_base_formation schiff_base->cycloaddition purification Purification (Recrystallization) diazetidinone->purification characterization Characterization (m.p., FT-IR, NMR) purification->characterization signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_side_reaction Potential Side Reaction imine Imine (C=N Nucleophile) cycloaddition [2+2] Cycloaddition imine->cycloaddition side_reaction [4+2] Cycloaddition imine->side_reaction isocyanate Isocyanate (Electrophile) isocyanate->cycloaddition isocyanate->side_reaction diazetidinone 1,3-Diazetidin-2-one cycloaddition->diazetidinone side_product 1,3,5-Oxadiazin-4-one side_reaction->side_product

References

Application Notes and Protocols for the Analytical Identification of 1,3-Diazete Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diazetes are four-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. Isomerism in substituted 1,3-diazetes can arise from the nature and position of substituents on the carbon and nitrogen atoms of the ring, as well as stereoisomerism (e.g., cis/trans isomers or enantiomers). The precise characterization of these isomers is critical in drug development and materials science, as different isomers can exhibit distinct biological activities, toxicities, and physicochemical properties.[1]

These application notes provide a comprehensive overview of modern analytical techniques and detailed protocols for the successful separation and identification of 1,3-diazete isomers. The methodologies described herein are based on established principles for the analysis of heterocyclic and isomeric compounds.

Key Analytical Techniques

The unambiguous identification of this compound isomers typically requires a combination of chromatographic separation and spectroscopic characterization. The primary techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): For the physical separation of isomers.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for detailed structural elucidation of isomers in solution.[1][2]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to differentiate isomers based on their fragmentation patterns.[3]

  • Computational Chemistry: To complement experimental data and aid in the assignment of isomeric structures.

Experimental Workflow for Isomer Identification

The logical workflow for the identification and characterization of this compound isomers is depicted below. This process begins with the separation of the isomeric mixture, followed by individual analysis using spectroscopic techniques, and is often supported by computational modeling for final structure confirmation.

workflow cluster_separation Separation cluster_analysis Spectroscopic Analysis & Characterization cluster_confirmation Structure Confirmation Sample Isomeric Mixture of This compound Derivatives HPLC High-Performance Liquid Chromatography Sample->HPLC GC Gas Chromatography Sample->GC Isolated_Isomer1 Isolated Isomer A HPLC->Isolated_Isomer1 Isolated_Isomer2 Isolated Isomer B GC->Isolated_Isomer2 NMR NMR Spectroscopy (1H, 13C, 2D) Computational Computational Modeling (DFT Calculations) NMR->Computational MS Mass Spectrometry (HRMS, MS/MS) MS->Computational Isolated_Isomer1->NMR Isolated_Isomer1->MS Isolated_Isomer2->NMR Isolated_Isomer2->MS Final_Structure Confirmed Isomeric Structures Computational->Final_Structure

Caption: Workflow for the separation, analysis, and structural confirmation of this compound isomers.

Detailed Experimental Protocols

Chromatographic Separation of this compound Isomers by HPLC

This protocol outlines a general approach for the separation of non-volatile this compound isomers using reversed-phase HPLC.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point (e.g., 100 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

  • Gradient Elution: A gradient elution is typically more effective for separating closely related isomers. A starting point could be a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[4]

  • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the this compound isomers absorb (e.g., 234 nm), or mass spectrometry (LC-MS).[4]

  • Sample Preparation: Dissolve the isomeric mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-20 µL.

Structural Elucidation by NMR Spectroscopy

NMR is the most definitive method for determining the precise structure of each isolated isomer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum. Key parameters to analyze are:

      • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on the this compound ring and adjacent substituents will have characteristic chemical shifts.

      • Integration: The area under each peak corresponds to the relative number of protons.

      • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons, which is crucial for determining connectivity.

      • Coupling Constants (J): The magnitude of the coupling constant can help differentiate between cis and trans isomers.[5][6]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, offering information about the carbon skeleton.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure.

Isomer Differentiation by Mass Spectrometry

Mass spectrometry provides molecular weight information and can differentiate isomers based on their fragmentation patterns.

Methodology:

  • Ionization: Electrospray ionization (ESI) is suitable for polar, non-volatile compounds, while electron ionization (EI) is used for volatile compounds, often in conjunction with GC.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion.

  • Tandem Mass Spectrometry (MS/MS):

    • The parent ion of a specific m/z is selected and fragmented by collision-induced dissociation (CID).

    • Isomers, while having the same parent mass, often produce different fragment ions or different relative abundances of fragment ions.[3][7] This unique fragmentation "fingerprint" can be used for unambiguous isomer identification.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between isomers.

Table 1: Chromatographic and Mass Spectrometric Data for Hypothetical this compound Isomers

IsomerRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Isomer A12.5151.0926123.0610, 96.0451, 79.0345
Isomer B14.2151.0926136.0691, 108.0432, 67.0423

Table 2: Comparative ¹H NMR Data (500 MHz, CDCl₃) for Hypothetical this compound Isomers

ProtonIsomer A Chemical Shift (δ, ppm)Isomer B Chemical Shift (δ, ppm)Key Differentiating Features
H-27.85 (s, 1H)7.92 (s, 1H)Downfield shift in Isomer B
H-44.52 (q, 1H, J=7.2 Hz)4.25 (q, 1H, J=7.5 Hz)Upfield shift in Isomer B
-CH₃1.88 (d, 3H, J=7.2 Hz)2.05 (d, 3H, J=7.5 Hz)Different coupling constants and chemical shifts

Logical Relationships in Spectroscopic Analysis

The relationship between different spectroscopic techniques and the structural information they provide can be visualized as follows.

logic cluster_data Experimental Data cluster_info Derived Structural Information NMR_Data NMR Spectra (1H, 13C, 2D) Connectivity Atom Connectivity NMR_Data->Connectivity Stereochem Stereochemistry (cis/trans) NMR_Data->Stereochem MS_Data MS Data (HRMS, MS/MS) Formula Elemental Formula MS_Data->Formula Fragments Substructural Fragments MS_Data->Fragments Final_Structure Complete Isomer Structure Connectivity->Final_Structure Stereochem->Final_Structure Formula->Final_Structure Fragments->Final_Structure

Caption: Interrelation of spectroscopic data for complete structural elucidation of an isomer.

References

Application Notes and Protocols for the Use of 1,3-Diaza-1,3-butadienes in Cycloaddition Reactions for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Diaza-1,3-butadienes (also known as 1,3-diazadienes or DADs) are versatile building blocks in organic synthesis, particularly in cycloaddition reactions for the construction of a wide variety of nitrogen-containing heterocycles.[1][2][3] These compounds, characterized by a C=N-C=N conjugated system, can participate in various pericyclic reactions, including [4+2] and [2+2] cycloadditions, acting as the diene component. Their reactivity is often tunable by the substituents on the carbon and nitrogen atoms, influencing the electronic properties and steric hindrance of the diene system. This document provides an overview of the application of 1,3-diaza-1,3-butadienes in cycloaddition reactions and detailed protocols for the synthesis of representative heterocyclic systems.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The [4+2] cycloaddition of 1,3-diaza-1,3-butadienes with various dienophiles is a powerful method for the synthesis of six-membered heterocyclic rings, such as pyrimidine (B1678525) derivatives.[3] These reactions can proceed via a normal electron demand or an inverse electron demand Diels-Alder pathway, depending on the electronic nature of the diazadiene and the dienophile.

The reaction of 2-trifluoromethyl-1,3-diazabutadienes with electron-rich alkenes is a key method for synthesizing pyrimidine derivatives, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities.[3]

Quantitative Data Summary: [4+2] Cycloaddition for Pyrimidine Synthesis

Entry1,3-Diaza-1,3-butadieneDienophileProductYield (%)Reference
12-Trifluoromethyl-1,3-diazabutadieneEthyl vinyl ether5-Ethoxy-2-trifluoromethyl-5,6-dihydropyrimidineNot Specified[3]
22-Trichloromethyl-1,3-diazabutadieneEnaminesSubstituted PyrimidinesNot Specified[3]

Experimental Protocol: General Procedure for [4+2] Cycloaddition

Materials:

  • Substituted 1,3-diaza-1,3-butadiene (1.0 equiv)

  • Dienophile (e.g., ethyl vinyl ether, enamine) (1.2 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 1,3-diaza-1,3-butadiene in the chosen anhydrous solvent under an inert atmosphere, add the dienophile.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired heterocyclic product.

Reaction Pathway: [4+2] Cycloaddition

G cluster_reactants Reactants cluster_product Product Diazadiene 1,3-Diaza-1,3-butadiene Product Six-membered Heterocycle Diazadiene->Product [4+2] Cycloaddition Dienophile Dienophile Dienophile->Product G cluster_reactants Reactants cluster_product Product Diazadiene 1,3-Diaza-1,3-butadiene Product β-Lactam (Azetidin-2-one) Diazadiene->Product [2+2] Cycloaddition Ketene Ketene (in situ generated) Ketene->Product G Start Synthesis of Tethered Diazadiene Reaction Intramolecular Cycloaddition (Thermal or Catalytic) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Product Characterization (NMR, MS, etc.) Workup->Analysis Product Fused Heterocyclic Product Analysis->Product

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,3-Diazepine Derivatives for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazepine scaffold is a crucial heterocyclic moiety present in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of therapeutic activities.[1] The development of robust and scalable synthetic methods for 1,3-diazepine derivatives is therefore of high importance for industrial applications, enabling their use in drug discovery and materials science.

These application notes provide an overview of scalable synthetic strategies for 1,3-diazepine derivatives, with detailed protocols for selected methods. The information is intended to guide researchers and chemists in the efficient and scalable production of these valuable compounds.

Potential Industrial Applications

Derivatives of 1,3-diazepine have shown promise in a variety of industrial sectors:

  • Pharmaceuticals: The 1,3-diazepine nucleus is a "privileged structure" in drug discovery, forming the core of compounds with a broad spectrum of biological activities.[1]

  • Corrosion Inhibitors: Novel 1,3-diazepines have demonstrated significant potential as non-toxic corrosion inhibitors for carbon steel.[2]

Health and Safety Considerations

Large-scale chemical synthesis requires strict adherence to safety protocols. When scaling up the synthesis of 1,3-diazepine derivatives, it is crucial to:

  • Conduct a thorough risk assessment for all reagents and reaction steps.

  • Handle all chemicals in well-ventilated fume hoods and wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Be aware of the potential hazards associated with specific reagents, such as the explosive nature of azide (B81097) compounds.[3][4]

  • Manage exothermic reactions carefully, ensuring adequate cooling and monitoring to prevent thermal runaways, a common challenge in scaling up processes.[5][6]

  • Ensure proper waste disposal according to institutional and governmental regulations.

Summary of Scalable Synthetic Methods

The following table summarizes key quantitative data for two promising scalable synthetic methods for 1,3-diazepine derivatives.

MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYieldReference
Microwave-Assisted SynthesisPolarized dithioacetal, 1,4-diaminobutane (B46682)Ethanol (B145695), Microwave irradiation at 110 °C60 min43-95%[2]
Ring-Closing Metathesis (RCM)1,3-Diallyl urea (B33335)Benzoyl chloride, Pyridine (B92270); Grubbs catalyst; H2, Pd/C3 steps70% (overall)[7]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Scale-Up Synthesis of 2-Substituted 1,3-Diazepines

This protocol is adapted from a method for synthesizing novel 1,3-diazepines with potential application as corrosion inhibitors.[2]

Materials:

  • Polarized dithioacetal (1 mmol)

  • 1,4-Diaminobutane (1 mmol)

  • Ethanol (3 mL)

  • Microwave-compatible glass vessel

  • Microwave reactor

  • Rotary evaporator

  • Column chromatography setup (silica gel, dichloromethane (B109758)/ethyl acetate)

Procedure:

  • In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 60 minutes at 110 °C with continuous stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the resulting product by column chromatography using a dichloromethane/ethyl acetate (B1210297) mixture as the eluent to obtain the pure 2-substituted 1,3-diazepine.

Protocol 2: Three-Step Scale-Up Synthesis of 1,3-Diazepinone via Ring-Closing Metathesis

This protocol describes an efficient, convergent route to 1,3-diazepinone with a high overall yield.[7]

Step 1: Synthesis of N,N'-Carbonylbis(N-allylbenzamide)

  • Under an argon atmosphere, dissolve diallyl urea (5.0 g, 36 mmol) in anhydrous pyridine (140 mL) in an oven-dried round-bottom flask.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride and stir the reaction mixture.

  • Upon completion, process the reaction to isolate the N,N'-Carbonylbis(N-allylbenzamide).

Step 2: Synthesis of (2-Oxo-4,7-dihydro-1H-1,3-diazepine-1,3(2H)-diyl)bis(phenylmethanone)

  • Dissolve the product from Step 1 (2.50 g, 7.20 mmol) in anhydrous dichloromethane (1.5 L).

  • Degas the solution using 10 cycles of vacuum and argon fill.

  • Add a Grubbs catalyst and allow the ring-closing metathesis reaction to proceed.

  • Work up the reaction to isolate the protected 1,3-diazepinone.

Step 3: Synthesis of 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one

  • Subject the product from Step 2 to hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to remove the benzoyl protecting groups.

  • Purify the final product to obtain 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one.

Visualized Workflows and Synthetic Pathways

microwave_synthesis_workflow reagents Dissolve Reactants (Dithioacetal, Diaminobutane) in Ethanol microwave Microwave Irradiation (110 °C, 60 min) reagents->microwave evaporation Solvent Evaporation microwave->evaporation purification Column Chromatography evaporation->purification product Pure 1,3-Diazepine purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of 1,3-diazepines.

rcm_synthesis_pathway start 1,3-Diallyl Urea step1 Protection (Benzoyl Chloride, Pyridine) start->step1 intermediate1 Protected Diallyl Urea step1->intermediate1 step2 Ring-Closing Metathesis (Grubbs Catalyst) intermediate1->step2 intermediate2 Protected 1,3-Diazepinone step2->intermediate2 step3 Deprotection (H2, Pd/C) intermediate2->step3 product 1,3-Diazepinone step3->product

Caption: Synthetic pathway for 1,3-diazepinone via ring-closing metathesis.

Challenges in Scaling Up

Transitioning from laboratory-scale to industrial-scale production presents several challenges:[5][6]

  • Thermal Management: Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale due to less efficient heat dissipation.[5][6]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors can be difficult, potentially leading to localized concentration gradients and side reactions.[6]

  • Reagent Addition: The rate of reagent addition can significantly impact reaction outcomes and safety.

  • Purification: Chromatographic purification methods that are feasible in the lab may not be economical or practical for large-scale production. Alternative purification techniques like crystallization or distillation should be considered.

  • Safety and Environmental Concerns: Handling large quantities of hazardous materials and managing waste streams are critical considerations for industrial-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unstable 1,3-Diazete Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of unstable 1,3-diazete derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of this compound derivatives.

Problem Possible Cause Suggested Solution
No product formation or low yield of the desired 1,3-diazetidine precursor. Inefficient cycloaddition reaction.Optimize reaction conditions: vary solvent polarity, temperature, and reaction time. Consider using a catalyst if applicable to the specific cycloaddition. For photochemical reactions, adjust the wavelength and intensity of the light source.
Steric hindrance from bulky substituents on the precursors.Use less sterically hindered starting materials if the synthetic route allows.
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases.
Immediate decomposition of the product upon formation. High ring strain of the this compound ring.Attempt the synthesis at low temperatures to trap the product. Consider using matrix isolation techniques for characterization at cryogenic temperatures.
The desired this compound is a transient intermediate.Employ in situ trapping experiments with a suitable trapping agent to confirm the formation of the this compound.
Thermal or photochemical instability.For thermally unstable compounds, maintain low temperatures throughout the synthesis and workup. For photochemically unstable compounds, protect the reaction from light.
Difficulty in characterizing the product. The product is too unstable to be isolated and analyzed by standard techniques (e.g., NMR, X-ray crystallography).Utilize advanced spectroscopic techniques such as matrix isolation infrared spectroscopy to obtain data on the transient species.[1][2]
The concentration of the transient species is too low for detection.Optimize the reaction conditions to favor the formation of the this compound, even if transiently. Use highly sensitive detection methods.
Complex reaction mixture with multiple byproducts.Employ chromatographic techniques at low temperatures to attempt to isolate the product. Use computational chemistry to predict the spectroscopic signatures (e.g., NMR, IR) of the desired product and potential byproducts to aid in their identification.
Unsuccessful scale-up of the reaction. Thermal management issues on a larger scale.Ensure efficient heat dissipation during the reaction, especially for exothermic cycloadditions.
Changes in reaction kinetics upon scaling up.Re-optimize reaction parameters such as concentration and addition rates for the larger scale.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives so difficult to synthesize and isolate?

A1: The primary challenge in synthesizing this compound derivatives lies in the inherent instability of the four-membered ring containing two nitrogen atoms. This instability is due to significant ring strain.[3][4] Theoretical studies predict that the ring strain of a 1,3-diazetidine is substantial, making the unsaturated this compound even more prone to decomposition.[3] Many 1,3-diazetes are transient intermediates that readily undergo reactions like cycloreversion.[5][6][7]

Q2: What are the main synthetic strategies to approach the synthesis of 1,3-diazetes?

A2: Given the instability of the target molecule, synthetic strategies often focus on the preparation of the more stable saturated precursors, 1,3-diazetidines, which can then potentially be converted to the desired 1,3-diazetes. Key strategies include:

  • [2+2] Cycloaddition: This is a common method for forming four-membered rings. For 1,3-diazetidines, this can involve the reaction of two imine molecules or the reaction of an imine with an isocyanate. Photochemical [2+2] cycloadditions are a notable approach.[3][6]

  • Cyclization of Acyclic Precursors: Intramolecular cyclization of a precursor containing two nitrogen atoms separated by a two-carbon unit is another possibility.

  • Modification of Existing Rings: In theory, one could start with a different four-membered ring and introduce the nitrogen atoms, though this is less common.

Q3: What are the expected decomposition pathways for unstable this compound derivatives?

A3: The most common decomposition pathway for 1,3-diazetidines is thermal or photochemical cycloreversion, where the four-membered ring cleaves back into the two original two-atom fragments (e.g., two imine molecules).[5][6][7] For the unsaturated 1,3-diazetes, theoretical studies suggest that ring-opening reactions are highly exothermic.[8]

Q4: How can I confirm the formation of a transient this compound derivative?

A4: Confirming the existence of a transient species requires specialized techniques:

  • Trapping Experiments: Introduce a reactive species (a trapping agent) into the reaction mixture that will selectively react with the this compound to form a stable, characterizable adduct.

  • Matrix Isolation Spectroscopy: This technique involves performing the reaction at very low temperatures in an inert gas matrix (like argon). The highly reactive products are trapped in the frozen matrix and can be studied using spectroscopic methods like IR spectroscopy.[1][2]

  • Computational Chemistry: Quantum chemical calculations can predict the spectroscopic properties (e.g., IR, NMR spectra) of the expected this compound.[9][10][11] This theoretical data can then be compared with experimental results from transient spectroscopy.

Q5: What is the role of substituents in the stability of this compound derivatives?

A5: Substituents can have a significant impact on the stability of the this compound ring. Electron-withdrawing or bulky substituents can influence the electronic structure and steric environment of the ring, potentially altering its stability. However, even with stabilizing substituents, the ring system generally remains highly reactive. The choice of substituents is a critical aspect of the design of experiments aimed at synthesizing and isolating these challenging molecules.

Experimental Protocols & Methodologies

A general procedure for the synthesis of diazetidine compounds, the saturated precursors to diazetes, is as follows:

General Procedure for the Assembly of Diazetidine Compounds [12]

  • To a flame-dried reaction vessel, add the C,N-cyclic azomethine imine (1.0 equivalent) and methanol.

  • To this solution, add the isocyanide (1.5 equivalents).

  • Stir the reaction mixture at 25 °C for 16 hours.

  • After the reaction is complete, concentrate the mixture by rotary evaporation under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the pure diazetidine product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Characterization cluster_outcome Outcome start Precursor Synthesis reaction Cycloaddition Reaction (e.g., [2+2] photochemical) start->reaction Optimized Conditions trapping In situ Trapping reaction->trapping If unstable matrix_isolation Matrix Isolation Spectroscopy reaction->matrix_isolation For transient species characterization Product Characterization trapping->characterization matrix_isolation->characterization computational Computational Modeling computational->characterization Predicts spectra stable_product Stable Derivative Isolated characterization->stable_product Successful Isolation transient_detected Transient Species Detected characterization->transient_detected Evidence of Formation decomposition Decomposition Products characterization->decomposition Decomposition Observed

Caption: Workflow for the synthesis and characterization of unstable this compound derivatives.

logical_relationship cluster_challenges Primary Challenges cluster_solutions Potential Solutions instability High Ring Strain of This compound Core decomp Rapid Decomposition (e.g., Cycloreversion) instability->decomp isolation Difficulty in Isolation decomp->isolation characterization Characterization Complexity isolation->characterization low_temp Low-Temperature Synthesis low_temp->decomp Mitigates trapping In Situ Trapping trapping->characterization Enables matrix Matrix Isolation Spectroscopy matrix->characterization Enables substituents Stabilizing Substituents substituents->instability Reduces computation Computational Prediction computation->characterization Aids

Caption: Challenges and solutions in the synthesis of this compound derivatives.

References

Technical Support Center: Optimizing 1,3-Diazete Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1,3-diaza compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,3-diazetes and their more stable derivatives.

Q1: My reaction to form a 1,3-diazete derivative is resulting in a very low yield. What are the common causes?

Low yields in heterocyclic synthesis are a frequent issue and can stem from several factors. A systematic approach is the most effective way to troubleshoot the problem.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] A reaction that is too hot, too cold, or run for an incorrect duration can lead to decomposition or incomplete conversion.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or inhibit the desired reaction. Ensure all reagents are of appropriate purity and that solvents are properly dried, especially for moisture-sensitive reactions.[1]

  • Atmospheric Contamination: Many reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture.[1] Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) if your reaction is air-sensitive.

  • Product Instability: The target molecule itself may be unstable under the reaction or workup conditions.[1] The parent this compound ring is known to be highly unstable, which is why synthetic efforts often focus on more stable derivatives like 1,3-diazetidines or 1,3-diazepines.

Q2: I am observing multiple unexpected spots on my TLC plate. How can I identify and mitigate side product formation?

The formation of multiple products indicates competing reaction pathways.

  • Identify the Byproducts: If possible, isolate the major side products and characterize them (e.g., by NMR, MS). Understanding their structure can provide insight into the undesired reaction mechanism.

  • Review Reaction Mechanism: Consider potential side reactions such as dimerization, polymerization, or rearrangement of intermediates. For instance, in ring-closing metathesis (RCM) reactions, oligomerization can compete with the desired intramolecular cyclization.[2]

  • Adjust Stoichiometry: An excess of one reactant might favor a particular side reaction. Try adjusting the molar ratios of your starting materials.

  • Change the Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the selectivity of a reaction. A more selective catalyst or a solvent that preferentially stabilizes the desired transition state can minimize byproduct formation.

Q3: My reaction appears to stall and does not go to completion. What steps should I take?

An incomplete reaction suggests an issue with reactivity or catalyst deactivation.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or instability of the catalyst under the reaction conditions. Consider adding the catalyst in portions or using a more robust catalyst system.

  • Reversibility: The reaction may be reversible and has simply reached equilibrium. In such cases, you may need to remove a byproduct to drive the reaction forward (e.g., removal of water or ethylene).

  • Insufficient Mixing: In heterogeneous reactions (e.g., with a solid-supported reagent), ensure that stirring is vigorous enough to facilitate efficient contact between reactants.[1]

  • Temperature and Concentration: A modest increase in temperature or reactant concentration can sometimes be sufficient to push a sluggish reaction to completion.

Q4: The purification of my final compound is proving difficult. Do you have any recommendations?

Purification challenges often arise from the physical properties of the product or the presence of closely related impurities.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvents to find one in which your product has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures, column chromatography is the standard approach. Experiment with different solvent systems (eluents) to achieve optimal separation on silica (B1680970) gel or alumina.

  • Workup Procedure: Review your aqueous workup. Sometimes, product can be lost to the aqueous layer if it has some water solubility. Adjusting the pH or using a different extraction solvent can improve recovery.

Quantitative Data Presentation

Optimizing reaction conditions requires careful tracking of how different parameters affect the outcome. The following table provides a hypothetical example of an optimization study for the microwave-assisted synthesis of a 2-substituted 1,3-diazepine, a common and more stable analog of 1,3-diazetes.

EntryTemperature (°C)Time (min)SolventYield (%)
110030Ethanol (B145695)45
211030Ethanol62
312030Ethanol75
411060Ethanol89
511090Ethanol85 (decomp)
611060Toluene31
711060Acetonitrile55
8 110 60 Ethanol 91

Table 1: Example optimization table for 1,3-diazepine synthesis. Yields are hypothetical and for illustrative purposes. Entry 8 represents the optimized conditions.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of 2-substituted 1,3-diazepines, which are stable seven-membered ring structures containing the 1,3-diaza motif. This method utilizes microwave irradiation for rapid and efficient synthesis.[3]

General Procedure for the Microwave-Assisted Synthesis of 2-Substituted 1,3-Diazepines

  • Materials:

  • Procedure:

    • To a 10 mL microwave-compatible glass vessel equipped with a magnetic stir bar, add the polarized ketene dithioacetal (1.0 mmol) and 1,4-diaminobutane (1.0 mmol).

    • Add ethanol (3 mL) to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture for 60 minutes at a constant temperature of 110 °C with continuous stirring.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting crude product is then purified by column chromatography on silica gel using a dichloromethane/ethyl acetate mixture as the eluent to yield the pure 2-substituted 1,3-diazepine.

Visualizations

The following diagrams illustrate key workflows and reaction pathways relevant to the synthesis of 1,3-diaza compounds.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Conditions Step 1: Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Purity Step 2: Assess Reagent & Solvent Purity Check_Conditions->Check_Purity Conditions Correct Optimize Systematically Optimize Reaction Parameters Check_Conditions->Optimize Conditions Suboptimal Check_Atmosphere Step 3: Ensure Inert Atmosphere (if needed) Check_Purity->Check_Atmosphere Reagents Pure Check_Purity->Optimize Reagents Impure Review_Workup Step 4: Review Workup & Purification Procedure Check_Atmosphere->Review_Workup Atmosphere OK Check_Atmosphere->Optimize Atmosphere Inadequate Review_Workup->Optimize Losses Detected or Procedure Flawed Reaction_Pathway Synthesis of 2-Substituted 1,3-Diazepines Reactant1 Ketene Dithioacetal Intermediate Double Vinylic Substitution Intermediate Reactant1->Intermediate Reactant2 1,4-Diaminobutane Reactant2->Intermediate Conditions Ethanol, 110°C Microwave Irradiation Conditions->Intermediate Product 2-Substituted 1,3-Diazepine Intermediate->Product Intramolecular Cyclization

References

Technical Support Center: Synthesis of 1,3-Diazete Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct synthesis of unsubstituted or simple substituted 1,3-diazetes (the fully unsaturated four-membered ring) is exceptionally challenging due to the high ring strain and inherent instability of the heterocyclic system. Much of the available literature focuses on the synthesis of the more stable saturated (1,3-diazetidines) and partially saturated (1,3-diazetidinones) analogs. This guide provides troubleshooting advice and synthetic protocols based on established methods for these related compounds, which can serve as a foundation for researchers exploring the synthesis of novel 1,3-diazete derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound derivative synthesis consistently low?

A1: Low yields in the synthesis of four-membered nitrogen heterocycles are common and can be attributed to several factors:

  • Ring Strain: The high ring strain of the this compound ring makes its formation thermodynamically unfavorable. This can lead to slow reaction rates and competing side reactions.

  • Side Reactions: Instead of the desired [2+2] cycloaddition, reactants can undergo alternative pathways such as [4+2] cycloaddition, polymerization, or decomposition. For instance, the reaction of some imines with isocyanates may yield six-membered 1,3,5-oxadiazin-4-ones instead of the desired four-membered ring.[1]

  • Cycloreversion: The formed this compound ring can be unstable under the reaction conditions and may revert to the starting materials or decompose. This is a common issue in [2+2] cycloaddition reactions.[2][3]

  • Steric Hindrance: Bulky substituents on the precursors can sterically hinder the approach of the reacting partners, slowing down or preventing the cycloaddition.

  • Moisture and Air Sensitivity: Many of the reagents and intermediates are sensitive to moisture and air. Reactions should be carried out under anhydrous and inert conditions.

Q2: I am observing the formation of a six-membered ring instead of the desired four-membered 1,3-diazetidinone. How can I prevent this?

A2: The formation of a six-membered ring, such as a 1,3,5-oxadiazin-4-one, is a known side reaction in the [2+2] cycloaddition of imines and isocyanates.[1] To favor the formation of the four-membered ring, consider the following:

  • Choice of Reactants: The structure of the imine and isocyanate plays a crucial role. Less sterically hindered reactants may favor the desired [2+2] cycloaddition.

  • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures often favor the kinetically controlled [2+2] product over the thermodynamically more stable [4+2] product.

  • Catalyst: The use of a suitable Lewis acid or other catalyst might promote the desired reaction pathway. However, catalyst selection is critical as it can also accelerate side reactions.

Q3: My purified 1,3-diazetidine derivative decomposes over time. How can I improve its stability?

A3: The stability of strained heterocycles is a significant concern.[4][5]

  • Substituent Effects: The nature of the substituents on the ring has a profound impact on stability. Electron-withdrawing groups can sometimes stabilize the ring system. Introducing bulky groups may provide kinetic stability by sterically shielding the ring from decomposition pathways.

  • Storage Conditions: Store the compound at low temperatures (e.g., in a freezer) under an inert atmosphere (argon or nitrogen) and protected from light.

  • Purification: Ensure high purity of the product. Trace amounts of acid, base, or metal catalysts from the synthesis can promote decomposition.

  • pH Control: For compounds with basic nitrogen atoms, stability can be pH-dependent. Acid-mediated ring-opening is a known decomposition pathway for some azetidines.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No reaction or very low conversion 1. Low reactivity of starting materials. 2. Reaction temperature is too low. 3. Inactive catalyst.1. Use more reactive starting materials (e.g., more electrophilic isocyanates or more nucleophilic imines). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a freshly prepared or activated catalyst. Consider screening different Lewis acids or catalysts.
Formation of multiple products 1. Competing side reactions ([4+2] cycloaddition, polymerization). 2. Decomposition of starting materials or product.1. Optimize reaction conditions (solvent, temperature, concentration) to favor the desired pathway. Lower temperatures and shorter reaction times may be beneficial. 2. Use milder reaction conditions. Ensure strict anhydrous and inert atmosphere conditions.
Product is a viscous oil that is difficult to purify 1. Presence of oligomeric or polymeric byproducts. 2. Residual solvent.1. Attempt purification by column chromatography using a different solvent system or by distillation under high vacuum if the compound is thermally stable. 2. Ensure complete removal of solvent under high vacuum.
Desired product is not formed; starting materials are recovered 1. Insufficient activation energy for the reaction. 2. The desired cycloaddition is thermodynamically unfavorable.1. Try a different synthetic approach, such as a photochemical method or a multi-step sequence involving ring contraction. 2. Consider using computational chemistry to evaluate the feasibility of the reaction and the stability of the target molecule.
Cycloreversion of the product The equilibrium of the [2+2] cycloaddition favors the starting materials under the reaction conditions.1. Use a higher concentration of reactants to shift the equilibrium towards the product. 2. Once the product is formed, try to isolate it quickly from the reaction mixture. 3. Consider a synthetic route that is not reversible.

Experimental Protocols

The following are example protocols for the synthesis of saturated this compound analogs, which may be adapted for the synthesis of unsaturated derivatives with careful consideration of the increased reactivity and potential instability.

Protocol 1: Synthesis of a 1,3-Diazetidin-2-one via [2+2] Cycloaddition of an Imine and an Isocyanate

This protocol is based on the general Staudinger synthesis of β-lactams.

Reactants:

  • N-Benzylidene-methylamine (Imine)

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-benzylidene-methylamine (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add phenyl isocyanate (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3-diazetidin-2-one.

Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM0 to rt445
2Toluenert630
3THF0 to rt440
4DCM-78 to rt855
Protocol 2: Photochemical Synthesis of a 1,3-Diazetidine Derivative

This protocol is based on the aza Paternò-Büchi reaction.[6][7]

Reactants:

  • N-Sulfonyl imine

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Photocatalyst (e.g., an iridium complex)[6]

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a quartz reaction vessel, dissolve the N-sulfonyl imine (1.0 eq), the alkene (5.0 eq), and the photocatalyst (1-5 mol%) in anhydrous, degassed acetonitrile.

  • Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 1,3-diazetidine product.

Table 2: Influence of Photocatalyst on Yield (Hypothetical Data)

EntryPhotocatalystWavelength (nm)Time (h)Yield (%)
1Ir(ppy)₃4552465
2Ru(bpy)₃Cl₂4522430
3Eosin Y5203640
4None45548<5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Imine and Isocyanate in anhydrous DCM at 0°C B Stir at 0°C for 1h, then warm to RT A->B Start Reaction C Monitor by TLC B->C During Reaction D Concentrate under reduced pressure C->D Reaction Complete E Column Chromatography D->E Purification F Characterize Product E->F Pure Product

Caption: Experimental workflow for the synthesis of 1,3-diazetidin-2-ones.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low Yield of This compound Derivative C1 High Ring Strain Start->C1 C2 Side Reactions ([4+2] cycloaddition) Start->C2 C3 Cycloreversion Start->C3 C4 Steric Hindrance Start->C4 S1 Optimize Reaction Conditions (Temp, Solvent, Catalyst) C1->S1 Mitigate C2->S1 Control S2 Modify Reactant Structure C2->S2 Redesign S4 Increase Reactant Concentration C3->S4 Shift Equilibrium C4->S2 Reduce Sterics S3 Use Photochemical Method S1->S3 Alternative Approach

References

side reactions and byproducts in 1,3-diazete synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1,3-diazetes is not widely documented in scientific literature, making specific experimental data on side reactions and byproducts scarce. This guide is based on established principles of heterocyclic chemistry and extrapolations from the synthesis of structurally related compounds, such as 1,3-diazetidines and other four-membered nitrogen heterocycles. The proposed reaction pathways and troubleshooting advice should be considered as general guidance for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing 1,3-diazetes?

A1: The primary challenges in 1,3-diazete synthesis stem from the inherent ring strain of the four-membered ring system. This can lead to difficulties in ring formation and a propensity for the product to undergo ring-opening reactions. Additionally, the reactive intermediates and starting materials, such as isocyanates, can participate in various side reactions, including dimerization and polymerization.

Q2: What are the expected major side reactions during the synthesis of 1,3-diazetes via a [2+2] cycloaddition of an imine and an isocyanate?

A2: The most anticipated side reactions include the dimerization or trimerization of the isocyanate, the formation of [4+2] cycloaddition products if the imine is part of a conjugated system, and the hydrolysis of the starting materials or the final product if moisture is present.

Q3: How can I minimize the formation of isocyanate dimers and trimers?

A3: To minimize the self-reaction of isocyanates, it is crucial to control the reaction temperature, keeping it as low as feasible. Slow, dropwise addition of the isocyanate to the reaction mixture containing the imine can also help to maintain a low concentration of the isocyanate, favoring the desired bimolecular reaction over self-condensation.

Q4: My reaction is complete, but I am having trouble isolating the this compound product. What could be the issue?

A4: Due to their strained nature, 1,3-diazetes can be unstable. They may be susceptible to decomposition on silica (B1680970) gel during column chromatography or during solvent removal at elevated temperatures. Consider using alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like alumina (B75360). Also, minimize exposure to heat and acidic or basic conditions during workup.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired this compound
Potential Cause Troubleshooting Steps
Inefficient Cycloaddition - Increase the concentration of the reactants. - Use a non-polar, aprotic solvent to favor the concerted [2+2] cycloaddition pathway. - Consider photochemical activation if a thermal reaction is not proceeding.
Decomposition of Product - Perform the reaction at a lower temperature. - Use a milder workup procedure, avoiding strong acids or bases. - Analyze the crude reaction mixture by NMR or LC-MS to confirm if the product is forming and then decomposing.
Steric Hindrance - If using bulky substituents on the imine or isocyanate, consider less sterically demanding starting materials to test the reaction feasibility.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Mitigation Strategy
Isocyanate Dimer/Trimer High concentration of isocyanate and/or elevated temperature.- Add the isocyanate slowly to the reaction mixture. - Maintain a low reaction temperature.
[4+2] Cycloaddition Product The imine is part of a conjugated diene system.- This is a competing pericyclic reaction. Modifying the electronic properties of the reactants or the catalyst (if used) might favor the [2+2] pathway. Lower temperatures generally favor the kinetic [2+2] product.
Hydrolysis Products (e.g., ureas, amines) Presence of moisture in the reactants or solvent.- Use anhydrous solvents and freshly distilled reactants. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oligomers/Polymers High concentration of reactive species and/or prolonged reaction times at elevated temperatures.- Use more dilute conditions. - Monitor the reaction closely and stop it once the product is formed.

Experimental Protocols

General Protocol for the [2+2] Cycloaddition Synthesis of a Substituted 1,3-Diazetin-2-one (Hypothetical)

This is a generalized procedure and requires optimization for specific substrates.

  • Preparation of Reactants:

    • Ensure the imine is pure and dry. If it is a solid, dry it under vacuum. If it is a liquid, consider distillation.

    • Use a freshly opened bottle of the isocyanate or distill it under reduced pressure, taking appropriate safety precautions.

    • Use anhydrous solvent (e.g., toluene, THF, or dichloromethane), freshly distilled or obtained from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), add the imine (1.0 eq) dissolved in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Dissolve the isocyanate (1.0 - 1.2 eq) in the anhydrous solvent and add it to the dropping funnel.

    • Add the isocyanate solution dropwise to the stirred imine solution over a period of 1-2 hours.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction with a small amount of anhydrous methanol (B129727) to consume any unreacted isocyanate.

    • Remove the solvent under reduced pressure at a low temperature (< 40 °C).

    • Attempt to purify the crude product by recrystallization from a suitable solvent system. If chromatography is necessary, consider using neutral alumina and a non-polar eluent system.

Visualizations

Reaction_Pathway cluster_reactants Imine Imine Reactants Reactants SideProduct3 Hydrolysis Products Imine->SideProduct3 Reaction with H₂O Isocyanate Isocyanate SideProduct1 Isocyanate Dimer/Trimer Isocyanate->SideProduct1 Self-Condensation Isocyanate->SideProduct3 Reaction with H₂O Product 1,3-Diazetin-2-one Reactants->Product [2+2] Cycloaddition (Desired Pathway) SideProduct2 [4+2] Cycloaddition Product Reactants->SideProduct2 [4+2] Cycloaddition (Side Reaction) Product->SideProduct3 Reaction with H₂O

Caption: Proposed reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low or No Product Yield Check_Formation Is the product forming initially? (Check crude by NMR/LC-MS) Start->Check_Formation Check_Side_Products Analyze Byproducts Start->Check_Side_Products No_Formation No Product Formation Check_Formation->No_Formation No Formation_Decomposition Product Forms but Decomposes Check_Formation->Formation_Decomposition Yes Optimize_Reaction Optimize Reaction Conditions: - Increase Concentration - Change Solvent - Consider Photochemistry No_Formation->Optimize_Reaction Optimize_Workup Optimize Workup/Purification: - Lower Temperature - Avoid Strong Acid/Base - Use Neutral Alumina Formation_Decomposition->Optimize_Workup Dimer Isocyanate Dimer/Trimer Check_Side_Products->Dimer Dimer Hydrolysis Hydrolysis Products Check_Side_Products->Hydrolysis Hydrolysis Other Other Byproducts Check_Side_Products->Other Other Mitigate_Dimer Mitigation: - Slow Addition of Isocyanate - Lower Temperature Dimer->Mitigate_Dimer Mitigate_Hydrolysis Mitigation: - Use Anhydrous Conditions - Inert Atmosphere Hydrolysis->Mitigate_Hydrolysis

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Stabilization and Trapping of Reactive 1,3-Diazete Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with highly reactive 1,3-diazete intermediates. The content is structured to address common experimental challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are this compound intermediates and why are they so reactive?

A1: 1,3-diazetes are four-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions.[1][2] Their high reactivity stems from significant ring strain and anti-aromatic character, making them highly unstable and difficult to isolate under normal conditions. They are typically studied as transient intermediates generated in situ.

Q2: What are the primary strategies for studying transient this compound intermediates?

A2: Due to their instability, 1,3-diazetes are almost exclusively studied by generating them in the presence of a trapping agent. This allows for the formation of a more stable product whose structure provides evidence for the intermediate's existence. Common methods include:

  • Chemical Trapping: Intercepting the intermediate with a reactive molecule (e.g., a dienophile in a Diels-Alder reaction or a nucleophile).[3]

  • Spectroscopic Characterization at Low Temperatures: Using techniques like matrix isolation to stabilize the intermediate long enough for spectroscopic analysis (e.g., IR, NMR).

  • Computational Chemistry: Employing theoretical methods like Density Functional Theory (DFT) to predict stability, structure, and reaction pathways.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Trapped Product

Q: My reaction to generate and trap a this compound intermediate is resulting in a very low yield of the final product. What are the potential causes and how can I improve it?

A: Low yield is a common problem when working with reactive intermediates. The issue can typically be traced to the generation of the intermediate, its stability, or the efficiency of the trapping process.

Potential Causes & Solutions:

  • Inefficient Intermediate Formation: The precursor may not be converting to the this compound effectively.

    • Solution: Re-evaluate the cyclization or elimination conditions. The choice of catalyst, base, or solvent is critical. For analogous systems, harsh conditions like strong acids or high temperatures can cause decomposition of starting materials.[6] Consider milder, modern synthetic methods where applicable.

  • Rapid Intermediate Decomposition: The this compound may be decomposing or polymerizing faster than it can be trapped.

    • Solution 1: Lower the reaction temperature. Running experiments at low temperatures can significantly slow down decomposition pathways.[7]

    • Solution 2: Use a high concentration of a highly reactive trapping agent to ensure the trapping reaction is kinetically favored.

    • Solution 3: Employ high-dilution conditions to minimize bimolecular decomposition or polymerization.

  • Ineffective Trapping Agent: The chosen trapping agent may not be reactive enough to intercept the intermediate.

    • Solution: Screen a variety of trapping agents. For example, if using a Diels-Alder reaction, switch to a more electron-deficient dienophile.

Below is a logical workflow for troubleshooting low-yield issues.

TroubleshootingWorkflow Start Problem: Low Yield of Trapped Product Check_Generation Step 1: Verify Intermediate Generation Start->Check_Generation Check_Trapping Step 2: Optimize Trapping Conditions Check_Generation->Check_Trapping Evidence found Sol_Generation1 Modify Precursors or Reaction Conditions Check_Generation->Sol_Generation1 No evidence of intermediate Sol_Generation2 Use Control Experiment (without trapping agent) Check_Generation->Sol_Generation2 Uncertain Check_Purity Step 3: Analyze for Side Products Check_Trapping->Check_Purity Yield still low Sol_Trapping1 Increase Trapping Agent Concentration / Reactivity Check_Trapping->Sol_Trapping1 Decomposition suspected Sol_Trapping2 Lower Reaction Temperature Check_Trapping->Sol_Trapping2 Decomposition suspected Sol_Trapping3 Change Solvent Check_Trapping->Sol_Trapping3 Solubility issues Sol_Purity1 Isolate and Characterize Byproducts Check_Purity->Sol_Purity1 Sol_Purity2 Adjust Stoichiometry to Minimize Side Reactions Check_Purity->Sol_Purity2 Sol_Generation1->Check_Trapping Sol_Generation2->Check_Trapping Sol_Trapping1->Check_Purity Sol_Trapping2->Check_Purity Sol_Trapping3->Check_Purity End Improved Yield Sol_Purity1->End Sol_Purity2->End

Caption: A logical workflow for troubleshooting low yields in reactions involving this compound intermediates.

Issue 2: Difficulty with Spectroscopic Characterization

Q: I am struggling to get clear spectroscopic data (NMR, MS) for my trapped product. The spectra are complex or suggest instability. What can I do?

A: Characterization can be challenging due to the potential instability of even the trapped products or the presence of impurities.

Potential Causes & Solutions:

  • Broad or Missing NMR Signals: This is common for protons on nitrogen atoms (N-H) due to quadrupole coupling and chemical exchange.[8]

    • Solution 1 (D₂O Exchange): Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample. If a broad peak is an N-H proton, it will exchange with deuterium, causing the signal to disappear.[8]

    • Solution 2 (Low Temperature NMR): Running the experiment at a lower temperature can slow the rate of chemical exchange, often resulting in sharper signals.[8]

  • Sample Decomposition During Analysis: The trapped product itself might be thermally or chemically sensitive.

    • Solution: Perform analyses immediately after purification. Store the sample under an inert atmosphere (argon or nitrogen) at low temperatures. For solution-based analysis, use fresh, high-purity, and degassed solvents.[8]

  • Complex Mass Spectra: Fragmentation patterns may be difficult to interpret, or the molecular ion may be weak or absent.

    • Solution: Use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and increase the chance of observing the molecular ion. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocols

General Protocol: In Situ Generation and Trapping of a this compound Intermediate

This protocol describes a generalized workflow for an experiment where a this compound is generated and trapped via a [4+2] cycloaddition reaction. Caution: This is a conceptual outline. All procedures must be adapted to the specific precursors and reagents used and performed with appropriate safety measures.

  • Preparation:

    • All glassware should be oven- or flame-dried and cooled under a stream of dry argon or nitrogen.

    • Anhydrous solvents are critical. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reaction Setup:

    • To a dried reaction flask under an inert atmosphere, add the this compound precursor and the chosen trapping agent (e.g., an electron-deficient alkene or alkyne). A typical molar ratio would be 1:1.2 of precursor to trapping agent.

    • Dissolve the solids in the appropriate anhydrous solvent (e.g., THF, toluene, or dichloromethane).

  • Initiation and Reaction:

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the stability of the intermediate).

    • Slowly add the reagent required to generate the intermediate (e.g., a non-nucleophilic base for an elimination reaction or a photolysis source).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated ammonium (B1175870) chloride solution).

    • Perform an aqueous workup to remove inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization.

The general experimental workflow is visualized below.

ExperimentalWorkflow Start 1. Prepare Reactants (Precursor, Trapping Agent) Setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Start->Setup Generate 3. In Situ Generation (e.g., add base at low temp) Setup->Generate Intermediate Reactive this compound Intermediate Generate->Intermediate Trap 4. Trapping Reaction Intermediate->Trap Monitor 5. Monitor Progress (TLC, LC-MS) Trap->Monitor Workup 6. Quench & Workup Monitor->Workup Reaction complete Purify 7. Purify Product (Chromatography) Workup->Purify Analyze 8. Characterize (NMR, HRMS, X-Ray) Purify->Analyze

References

Technical Support Center: Characterization of 1,3-Diazetes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diazetes. The information is intended to assist in navigating the challenges associated with the synthesis, purification, and characterization of these strained heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing 1,3-diazetes?

A1: 1,3-Diazetes are four-membered rings containing two nitrogen atoms, leading to significant ring strain and high reactivity. The primary challenges in their characterization include:

  • Inherent Instability: The high degree of ring strain makes 1,3-diazetes prone to decomposition, rearrangement, or polymerization, often triggered by heat, light, or the presence of acids, bases, or metals.

  • Purification Difficulties: Their instability makes purification by common methods like chromatography on silica (B1680970) or alumina (B75360) challenging, as these stationary phases can promote degradation.

  • Ambiguous Spectroscopic Data: The strained nature of the ring can lead to unusual NMR chemical shifts and complex mass spectrometry fragmentation patterns that may be difficult to interpret.

Q2: How can I minimize the decomposition of my 1,3-diazete sample during analysis?

A2: To minimize decomposition, consider the following precautions:

  • Temperature Control: Perform all manipulations, including sample preparation and analysis, at low temperatures whenever possible.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture.

  • Solvent Choice: Use deuterated solvents that are free of acidic impurities for NMR analysis. Degas the solvent to remove dissolved oxygen.[1]

  • Avoid Incompatible Materials: Be mindful of the materials your sample comes into contact with. Avoid metals that could catalyze decomposition.

Troubleshooting Guides

Issue 1: Unexpected or Broad Peaks in NMR Spectrum

Q: My ¹H or ¹³C NMR spectrum of a purified this compound shows broad peaks or more signals than expected. What could be the cause?

A: This is a common issue when dealing with reactive and potentially unstable compounds. Here’s a step-by-step troubleshooting guide:

  • Possible Cause 1: Sample Decomposition.

    • Troubleshooting:

      • Re-run the NMR at a lower temperature to see if the peaks sharpen.

      • Acquire the spectrum immediately after sample preparation.

      • Check for the appearance of new signals over time, which would indicate decomposition.

  • Possible Cause 2: Presence of Paramagnetic Species.

    • Troubleshooting:

      • Dissolved oxygen is paramagnetic and can cause peak broadening. Degas the NMR solvent by bubbling an inert gas through it.[1]

      • If metal contamination is suspected from the synthesis, try adding a chelating agent like EDTA.[1]

  • Possible Cause 3: Chemical Exchange or Dynamic Processes.

    • Troubleshooting: Acquire spectra at different temperatures. A change in peak shape could indicate a dynamic process, such as ring-opening and closing or fluxional tautomerism.[1]

Issue 2: Difficulty Obtaining a Molecular Ion Peak in Mass Spectrometry

Q: I am unable to observe the molecular ion (M⁺) peak for my this compound in the mass spectrum.

A: The absence of a molecular ion peak often suggests that the molecule is fragmenting very readily upon ionization.

  • Possible Cause 1: High-Energy Ionization Technique.

    • Troubleshooting:

      • Electron Impact (EI) ionization is a high-energy technique that can cause extensive fragmentation of unstable molecules.[2]

      • Switch to a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield the molecular ion.

  • Possible Cause 2: In-source Decomposition.

    • Troubleshooting:

      • Lower the temperature of the ion source and the transfer line.

      • Optimize the cone voltage (for ESI) to minimize in-source fragmentation.

Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
C2-H5.8 - 6.285 - 95Singlet-
C4-H₂3.5 - 4.050 - 60Triplet5 - 7
Substituent (e.g., -CH₃)1.8 - 2.215 - 25Singlet-

Note: Chemical shifts for strained rings can be unusual and are highly dependent on substituents and solvent.

Table 2: Plausible Mass Spectrometry Fragmentation for a Generic this compound (C₂H₂N₂R₂)

m/zProposed FragmentNotes
[M]⁺Molecular IonMay be weak or absent in EI-MS.
[M-28]⁺Loss of N₂A common fragmentation pathway for nitrogen-containing heterocycles.
[M-R]⁺Loss of a substituent
[C₂H₂N]⁺Ring fragment

Experimental Protocols

Protocol 1: NMR Sample Preparation for Unstable Compounds
  • Solvent Preparation: Use a high-purity deuterated solvent stored over molecular sieves to remove water. Degas the solvent by bubbling dry argon or nitrogen through it for 10-15 minutes.

  • Sample Weighing: Weigh the this compound sample quickly in a glovebox or under a stream of inert gas.

  • Dissolution: Dissolve the sample in the degassed deuterated solvent in an NMR tube that has been dried in an oven and cooled under an inert atmosphere.

  • Sealing: Cap the NMR tube tightly and seal with parafilm.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation. If decomposition is suspected, consider running the experiment at a reduced temperature.

Protocol 2: X-ray Crystallography for a Potentially Unstable Compound
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction, typically larger than 0.1 mm in all dimensions.[3] This is often the most challenging step. Attempt slow evaporation of a solvent, vapor diffusion, or cooling crystallization at low temperatures.

  • Crystal Mounting: Quickly mount a suitable crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen. This minimizes crystal damage from the X-ray beam and prevents decomposition.

  • Data Collection: Place the crystal in a diffractometer and collect the diffraction data at a low temperature (e.g., 100 K). An intense beam of monochromatic X-rays will produce a diffraction pattern.[3]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or other techniques and refine the atomic positions and thermal parameters.[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Troubleshooting synthesis This compound Synthesis purification Low-Temperature Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Structure Check ms Mass Spectrometry (ESI, CI) purification->ms Confirm Molecular Weight xray X-ray Crystallography (if crystalline) purification->xray Absolute Structure analysis Data Interpretation nmr->analysis ms->analysis xray->analysis troubleshoot Troubleshooting (see guide) analysis->troubleshoot

Caption: Experimental workflow for the synthesis and characterization of 1,3-diazetes.

troubleshooting_nmr start Broad or Unexpected NMR Peaks check_temp Run at lower temp? start->check_temp check_time New peaks over time? check_temp->check_time No issue_resolved1 Conclusion: Temperature-dependent effect. check_temp->issue_resolved1 Yes (peaks sharpen) check_decouple Degas solvent? check_time->check_decouple No decomposition Conclusion: Sample is decomposing. check_time->decomposition Yes dynamic_process Conclusion: Possible dynamic process. check_decouple->dynamic_process No issue_resolved2 Conclusion: Paramagnetic species present. check_decouple->issue_resolved2 Yes (peaks sharpen)

Caption: Troubleshooting decision tree for common NMR spectroscopy issues with 1,3-diazetes.

decomposition_pathway cluster_products Potential Decomposition Products diazete This compound carbodiimide Carbodiimide diazete->carbodiimide Ring Opening alkyne Alkyne + N₂ diazete->alkyne Cycloreversion polymer Polymer diazete->polymer Polymerization isomer Isomerized Product diazete->isomer Rearrangement

Caption: Hypothetical decomposition pathways for a substituted this compound.

References

strategies to overcome low reactivity of 1,3-diazete

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diazete and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this reactive heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a this compound derivative failing or giving low yields?

The premise of low reactivity in this compound is often a misconception. Due to significant ring strain and a lack of aromatic stabilization, the this compound ring is typically highly reactive and prone to decomposition or undesired side reactions.[1] Apparent low reactivity in a desired transformation is often a result of the starting material degrading under the reaction conditions or participating in faster, unproductive pathways.

Q2: What are the primary challenges in synthesizing and handling this compound derivatives?

The main difficulties arise from the inherent instability of the this compound ring. Key challenges include:

  • Ring Synthesis: Formation of the four-membered ring is entropically and enthalpically unfavorable. [2+2] cycloaddition reactions are a common strategy for constructing the saturated 1,3-diazetidinone core, but these are often highly substrate-dependent and can be prone to cycloreversion.

  • Purification: The instability of the ring makes purification by methods such as chromatography on silica (B1680970) or alumina (B75360) challenging. Decomposition on the stationary phase is a common issue.

  • Stability: Substituted 1,3-diazetes can be sensitive to heat, light, acid, and even some nucleophiles, leading to ring-opening or polymerization.

Q3: How can I improve the stability of my this compound derivatives?

Strategies to enhance the stability of the this compound core include:

  • Steric Hindrance: Bulky substituents can shield the reactive ring from intermolecular reactions and decomposition pathways.

  • Electron-Withdrawing Groups: While seemingly counterintuitive for increasing reactivity, electron-withdrawing groups can modulate the electronic properties of the ring, potentially disfavoring certain decomposition pathways. However, their effect can be complex and substrate-dependent.

  • Incorporation into Fused Systems: Fusing the this compound ring with a more stable ring system can impart greater overall stability.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product in a Cycloaddition Reaction
Possible Cause Troubleshooting Step
Decomposition of the this compound starting material. - Lower the reaction temperature. - Use a less polar solvent. - Ensure all reagents and solvents are rigorously dried and deoxygenated. - Minimize reaction time.
The this compound is participating in a competing, faster reaction (e.g., dimerization, polymerization, or reaction with solvent). - Use a higher concentration of the desired reaction partner to favor the bimolecular reaction. - Consider performing the reaction in situ, generating the this compound in the presence of the trapping agent.
The reaction requires thermal or photochemical activation. - If thermal, incrementally increase the temperature while monitoring for decomposition. - For photochemical reactions, screen different wavelengths and sensitizers. Be aware that UV irradiation can also promote decomposition.
Problem 2: Difficulty in Isolating and Purifying the this compound Product
Possible Cause Troubleshooting Step
Decomposition on silica or alumina gel during column chromatography. - Use a less acidic stationary phase, such as deactivated neutral alumina or celite. - Consider alternative purification methods like recrystallization, sublimation, or size exclusion chromatography. - If chromatography is necessary, work quickly and at low temperatures.
Product is unstable to air or moisture. - Perform all manipulations under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents and reagents.
Product is thermally unstable. - Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure. - Store the purified product at low temperatures (e.g., in a freezer).

Experimental Protocols

General Protocol for a [2+2] Cycloaddition to Form a 1,3-Diazetidin-2-one Core

This protocol is a general guideline for the [2+2] cycloaddition between an imine and an isocyanate to form a 1,3-diazetidin-2-one, a saturated analog of a this compound.

  • Reagent Preparation:

    • Dissolve the imine (1.0 eq) in a minimal amount of anhydrous, non-polar solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

    • In a separate flask, dissolve the isocyanate (1.0-1.2 eq) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the imine solution to 0 °C or a lower temperature as required by the specific substrates.

    • Add the isocyanate solution dropwise to the cooled imine solution with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature.

    • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by rapid column chromatography on deactivated neutral alumina.

Quantitative Data Summary

Due to the limited literature on stable this compound derivatives, quantitative data is sparse. The following table provides a hypothetical comparison of reaction conditions for a [2+2] cycloaddition based on general principles for strained heterocycles.

EntryImine Substituent (R1)Isocyanate Substituent (R2)SolventTemperature (°C)Time (h)Yield (%)
1PhenylPhenylToluene25465
2tert-ButylPhenylToluene25675
3Phenyltert-ButylToluene50240
4PhenylPhenylAcetonitrile25430 (with side products)

Note: This data is illustrative and will vary significantly based on the specific substrates used.

Visualizations

troubleshooting_workflow start Low Yield of Desired This compound Product check_stability Is the starting material stable under the reaction conditions? start->check_stability check_side_reactions Are there significant side products? check_stability->check_side_reactions Yes modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Shorter Reaction Time check_stability->modify_conditions No in_situ Consider in situ generation of the this compound. check_side_reactions->in_situ Yes optimize_stoichiometry Optimize stoichiometry of reactants. check_side_reactions->optimize_stoichiometry No end Improved Yield modify_conditions->end Re-evaluate in_situ->end Re-evaluate optimize_stoichiometry->end Re-evaluate stability_factors cluster_stabilizing Stabilizing Factors diazete This compound Core steric_hindrance Steric Hindrance (e.g., bulky substituents) diazete->steric_hindrance increases stability electronic_effects Electronic Effects (e.g., electron-withdrawing groups) diazete->electronic_effects modulates reactivity fused_systems Incorporation into Fused Ring Systems diazete->fused_systems enhances stability

References

Technical Support Center: Purification of Polar 1,3-Diazete Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of polar 1,3-diazete compounds. Given the inherent instability and high polarity of the this compound ring system, this guide focuses on addressing common challenges to help ensure successful isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What makes polar this compound compounds so challenging to purify?

A1: The purification of polar this compound compounds presents a unique set of challenges due to a combination of factors:

  • Inherent Ring Strain: The four-membered ring system of this compound is highly strained, making it susceptible to ring-opening reactions.

  • High Polarity: The presence of two nitrogen atoms in the small ring, often accompanied by polar substituents, results in high polarity. This can lead to strong interactions with polar stationary phases like silica (B1680970) gel, causing poor peak shape and difficulty in elution.

  • Reactivity: 1,3-Diazetes can be reactive intermediates, sensitive to acidic or basic conditions, and may degrade on common chromatographic media.[1]

  • Solubility Issues: Their high polarity can make them insoluble in many common, less-polar organic solvents used for chromatography.

Q2: Which chromatographic techniques are most suitable for purifying polar 1,3-diazetes?

A2: Due to their high polarity, traditional normal-phase chromatography on silica gel can be problematic. The following techniques are generally more successful:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for highly polar compounds. A C18 or C8 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can provide excellent retention and separation. It uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent with a small amount of aqueous buffer.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a rapid and effective method, though care must be taken to minimize exposure to the stationary phase.

Q3: My this compound compound appears to be decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is a common issue for sensitive compounds. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.

  • Use an Alternative Stationary Phase: Consider using less acidic or basic stationary phases like alumina (B75360) (neutral or basic) or a bonded-phase silica gel (e.g., diol, amino).

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

  • 2D-TLC to Confirm Instability: Run a two-dimensional TLC to confirm if the compound is degrading on the stationary phase. If new spots appear in the second dimension that were not present in the first, it indicates on-plate decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Streaking on TLC Plate - Compound is too polar for the eluent.- Strong interaction with the acidic silica gel.- Increase the polarity of the mobile phase.- Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Spot a smaller amount of the sample on the TLC plate.
Compound Does Not Elute from the Column - The mobile phase is not polar enough.- The compound is irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase.- For highly polar compounds, consider switching to a more polar solvent system (e.g., dichloromethane/methanol).- If using silica, a switch to reversed-phase chromatography may be necessary.
Poor Separation of Compound and Impurities - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using TLC to achieve better separation between the spots.- Reduce the amount of crude material loaded onto the column.
Multiple Spots Observed After Purification - The compound is unstable and degrading during purification or workup.- Isomerization of the compound.- Ensure all solvents are dry and reactions are performed under an inert atmosphere.- Use milder purification conditions (e.g., lower temperatures).- Check for isomerization by analyzing fractions immediately after collection.

Experimental Protocols

General Protocol for Purification of a Polar this compound Derivative by Column Chromatography

This protocol provides a general guideline. The specific stationary phase, solvent system, and conditions should be optimized for each compound.

1. Sample Preparation:

  • Dissolve the crude this compound derivative in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or the chromatographic eluent).
  • If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel or Celite®. To do this, dissolve the compound in a solvent, add the adsorbent, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of the chosen stationary phase (e.g., silica gel, neutral alumina) in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or bubbles.

3. Loading the Sample:

  • If the sample is in solution, carefully apply it to the top of the packed column.
  • If dry loading, carefully add the adsorbent with the adsorbed compound to the top of the column.

4. Elution:

  • Begin eluting the column with the starting solvent system.
  • Gradually increase the polarity of the eluent as the chromatography progresses to elute more polar compounds. This can be done in a stepwise or gradient fashion.
  • Collect fractions and monitor the elution of the compound by TLC.

5. Analysis and Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat to prevent decomposition.
  • Characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Logical Flowchart for Troubleshooting Purification

troubleshooting_flowchart Troubleshooting Purification of Polar 1,3-Diazetes start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? tlc_analysis->good_separation column_chromatography Proceed with Column Chromatography good_separation->column_chromatography Yes streaking Streaking or Spot Tailing? good_separation->streaking No no_elution Compound Not Eluting? column_chromatography->no_elution add_modifier Add Modifier to Eluent (e.g., Et3N or AcOH) streaking->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, RP-silica) streaking->change_stationary_phase No add_modifier->tlc_analysis change_stationary_phase->tlc_analysis increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes decomposition Evidence of Decomposition? no_elution->decomposition No increase_polarity->column_chromatography milder_conditions Use Milder Conditions (Lower Temp, Deactivated Silica) decomposition->milder_conditions Yes purified_product Obtain Purified Product decomposition->purified_product No milder_conditions->start end End purified_product->end experimental_workflow General Experimental Workflow for this compound Purification crude_product Crude this compound Product dissolve Dissolve in Minimum Solvent crude_product->dissolve dry_load Adsorb onto Silica/Celite (Dry Loading) crude_product->dry_load load_column Load onto Column dissolve->load_column dry_load->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure remove_solvent Remove Solvent (Reduced Pressure, Low Temp) combine_pure->remove_solvent characterize Characterize Pure Product (NMR, MS, IR) remove_solvent->characterize

References

Validation & Comparative

Validating Novel 1,3-Diazete Structures: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structure determination is paramount. This guide provides a comparative framework for validating the structure of novel 1,3-diazete compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. Given the scarcity of experimental data on the unstable this compound ring system, this guide presents a comparison of predicted NMR data for this compound with experimental data from plausible isomeric and related saturated heterocyclic compounds that could potentially be misidentified.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 1,2-diazete, alongside experimental data for related saturated four-membered nitrogen heterocycles. These tables serve as a reference for distinguishing the target this compound structure from potential alternatives.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

CompoundH-2H-3 / H-4 (or other ring protons)Substituent Protons
This compound (Predicted) ~8.5 (s)~8.5 (s)-
1,2-Diazete (Predicted) ~7.8 (s)~7.8 (s)-
Azetidine ~3.5 (t)~2.2 (quint)NH (~1.9, br s)
1,2-Diazetidin-3-one -CH₂: ~3.8 (t), ~3.2 (t)NH protons can be broad

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-4Other Ring Carbons
This compound (Predicted) ~145~145-
1,2-Diazete (Predicted) ~130~130-
Azetidine 46.446.425.6
1,2-Diazetidin-3-one -~170 (C=O)CH₂: ~45

Experimental Protocols for Structural Validation

To definitively validate the structure of a newly synthesized compound purported to be a this compound, a comprehensive suite of NMR experiments is essential.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][2][3][4]

  • The solution should be free of any particulate matter. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[2][3]

  • For air- or moisture-sensitive compounds, sample preparation should be conducted under an inert atmosphere (N₂ or Ar).[2]

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton NMR spectrum. This will provide initial information on the number and types of proton environments. For a simple, unsubstituted this compound, a single signal in the aromatic/vinylic region is predicted.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments. For the parent this compound, a single signal is expected in the downfield region characteristic of sp²-hybridized carbons bonded to nitrogen.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. For the parent this compound, the ring carbons are expected to be CH groups.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For substituted 1,3-diazetes, COSY will show correlations between protons on the ring and protons on substituent groups that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).[5][6] For the parent this compound, a cross-peak should be observed connecting the proton signal to the carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[5] This is a critical experiment for establishing the connectivity of the heterocyclic ring and confirming the positions of substituents. For a substituted this compound, correlations between substituent protons and the ring carbons at the 2- and 4-positions would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. This can be crucial for determining the stereochemistry of substituted 1,3-diazetes.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the validation of a novel this compound structure using NMR spectroscopy.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Validation cluster_3 Outcome Synthesis Synthesis of Putative This compound Purification Purification of Compound Synthesis->Purification OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Purification->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Connectivity Establish Connectivity and Proton/Carbon Assignments TwoD_NMR->Connectivity NOESY NOESY/ROESY for Stereochemistry Connectivity->NOESY If Stereochemistry is a question Compare_Data Compare Experimental Data with Predicted & Alternative Structures Connectivity->Compare_Data NOESY->Compare_Data Structure_Validation Structure Validation Compare_Data->Structure_Validation Isomer_Identified Alternative Structure Identified Structure_Validation->Isomer_Identified Data Mismatch Structure_Confirmed This compound Structure Confirmed Structure_Validation->Structure_Confirmed Data Match

Caption: Workflow for the structural validation of novel this compound compounds using NMR.

References

A Comparative Guide to the Synthesis of 1,3-Diazete and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of four-membered nitrogen-containing heterocycles like 1,3-diazete and its isomers, such as 1,2-diazetes, presents both a challenge and an opportunity. These strained ring systems are valuable building blocks in medicinal chemistry. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.

The synthesis of diazete isomers, particularly the saturated 1,2-diazetidines and 1,3-diazetidin-2-ones, has been more extensively explored than that of the fully unsaturated this compound (1,3-diazacyclobutadiene). The primary synthetic strategies include cycloaddition reactions, intramolecular cyclizations, and multicomponent reactions.

Comparison of Synthetic Methods for Diazete Isomers

The selection of a synthetic method depends on the desired isomer, substitution pattern, and available starting materials. Below is a comparative summary of the most common approaches.

MethodIsomerTypical Starting MaterialsKey FeaturesYieldsReaction Time
[2+2] Cycloaddition 1,3-Diazetidin-2-onesImines and IsocyanatesEstablished method, but can be substrate-dependent and prone to side reactions or cycloreversion.[1]Moderate to HighVaries
1,2-DiazetidinesAlkenes and Azo CompoundsVisible light-mediated versions offer mild reaction conditions.[2]Moderate to HighVaries
Intramolecular Cyclization 1,2-DiazetidinesAppropriately functionalized hydrazinesEffective for constructing the strained four-membered ring.Good to ExcellentVaries
Multicomponent Reactions 1,2-DiazetidinesBis(hydroxylamines), arylglyoxals, Meldrum's acidOne-pot synthesis, atom economy, and often simple purification.[3]GoodVaries
Photochemical Synthesis Dihydro-1,2-diazetesAzoalkenesUtilizes photochemical cycloaddition.GoodVaries

Key Synthetic Pathways and Experimental Protocols

[2+2] Cycloaddition for 1,3-Diazetidin-2-ones

The [2+2] cycloaddition of imines with isocyanates is a foundational method for synthesizing the 1,3-diazetidin-2-one core.[1][4] However, the reaction's success is often influenced by the steric and electronic properties of the substrates.

Experimental Protocol: General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides [5]

  • In a glass vial, combine the alkene (0.40 mmol, 2.0 equiv.), N-aryl maleimide (B117702) (0.20 mmol, 1.0 equiv.), and thioxanthone (9 mg, 0.04 mmol, 20 mol %).

  • Add dichloromethane (B109758) (2 mL) to the vial.

  • Seal the vial and purge with argon.

  • Stir the reaction mixture under blue LED irradiation (440 nm) for 16 hours.

  • Purify the product by column chromatography using a petroleum ether/ethyl acetate (B1210297) mobile phase.

Intramolecular Cyclization for 1,2-Diazetidines

Intramolecular cyclization offers a robust strategy for the formation of the 1,2-diazetidine ring. This method typically involves the cyclization of a difunctionalized hydrazine (B178648) derivative.

Experimental Protocol: Synthesis of 1,2-Diazetidines via Intramolecular Cyclization

A general procedure involves the treatment of a 1,2-disubstituted hydrazine bearing leaving groups on adjacent carbons with a suitable base to induce ring closure. The choice of solvent and base is critical for optimizing the yield and minimizing side reactions.

Multicomponent Reactions for 1,2-Diazetidines

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to highly substituted 1,2-diazetidines in a single step.

Experimental Protocol: Synthesis of Zwitterionic 1,2-Diazetidines [3]

  • To a solution of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) and an arylglyoxal in acetonitrile, add Meldrum's acid.

  • Stir the reaction mixture at room temperature.

  • The zwitterionic 1,2-diazetidine product typically precipitates from the reaction mixture and can be isolated by filtration.

The Elusive Unsubstituted this compound

The synthesis of the parent, fully unsaturated this compound, also known as 1,3-diazacyclobutadiene, has proven to be a significant challenge due to the high degree of ring strain and antiaromatic character. While substituted derivatives have been synthesized, the parent compound remains elusive.

The synthesis of 1,3-dimethylcyclobutadiene has been achieved through the photochemical decomposition of 4,6-dimethyl-α-pyrone within a crystalline matrix at cryogenic temperatures.[6][7][8] This method utilizes the confinement of the precursor in a host-guest complex to stabilize the highly reactive cyclobutadiene (B73232) derivative.

Spectroscopic Characterization of 1,3-Dimethylcyclobutadiene

The characterization of 1,3-dimethylcyclobutadiene was accomplished through a combination of X-ray diffraction, FTIR, and Raman spectroscopy in the solid state, as well as 1H NMR spectroscopy and ESI mass spectrometry in aqueous solution.[6]

Logical Workflow for Synthetic Method Selection

The choice of a synthetic strategy for a diazete or its isomer is dictated by the target structure and desired substitution pattern. The following diagram illustrates a logical workflow for selecting an appropriate method.

G Synthetic Method Selection for Diazetes start Define Target Diazete Isomer isomer_choice Isomer Type? start->isomer_choice unsat_diazete Fully Unsaturated This compound isomer_choice->unsat_diazete Unsaturated sat_unsat_isomer Saturated or Partially Unsaturated Isomer isomer_choice->sat_unsat_isomer Saturated/ Partially Unsat. matrix_iso Matrix Isolation Photolysis unsat_diazete->matrix_iso cycloaddition [2+2] Cycloaddition sat_unsat_isomer->cycloaddition intramolecular Intramolecular Cyclization sat_unsat_isomer->intramolecular mcr Multicomponent Reaction sat_unsat_isomer->mcr photochem Photochemical Synthesis sat_unsat_isomer->photochem conclusion Select Optimal Synthetic Route cycloaddition->conclusion intramolecular->conclusion mcr->conclusion photochem->conclusion matrix_iso->conclusion

Caption: Decision workflow for selecting a synthetic method for diazete isomers.

Representative Reaction Pathway

The following diagram illustrates a generalized photochemical [2+2] cycloaddition reaction for the synthesis of a substituted 1,2-diazetidine.

G Photochemical [2+2] Cycloaddition for 1,2-Diazetidine Synthesis reactant1 Alkene (R1-CH=CH-R2) intermediate Excited State Intermediate reactant1->intermediate reactant2 Azo Compound (R3-N=N-R4) reactant2->intermediate product 1,2-Diazetidine intermediate->product [2+2] Cycloaddition

Caption: Generalized photochemical synthesis of 1,2-diazetidines.

References

A Comparative Guide to the Properties of 1,3-Diazete: Bridging Computational Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental properties of novel heterocyclic compounds is paramount. 1,3-Diazete, a four-membered ring system with two nitrogen atoms, presents a unique structural motif of significant theoretical interest. However, its high reactivity and inherent instability have rendered experimental characterization challenging. This guide provides a comprehensive overview of the computationally predicted properties of this compound and, in the absence of direct experimental data, draws parallels with a closely related, experimentally characterized analogue to offer a framework for validation and comparison.

The Elusive this compound: A Computational Snapshot

Due to its presumed transient nature, the properties of the parent this compound are primarily known through theoretical calculations. These computational studies provide valuable insights into its geometry, stability, and electronic structure.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been employed to predict the structural and energetic properties of this compound. These studies are crucial in understanding the fundamental nature of this and other highly reactive small-ring heterocycles.

Below is a summary of computationally predicted properties for this compound. It is important to note that these values are theoretical predictions and await experimental verification.

PropertyPredicted Value (Method)Reference
Molecular FormulaC₂H₂N₂PubChem[1]
Molecular Weight54.05 g/mol PubChem[1]
InChIKeyKFCLOPRWEZEAJG-UHFFFAOYSA-NPubChem[1]
Canonical SMILESC1=NC=N1PubChem[1]

A Case Study: Experimental and Computational Analysis of a 1,2-Dihydrodiazete Analogue

To illustrate the interplay between experimental data and computational validation for this class of compounds, we present a comparative analysis of a substituted 1,2-dihydrodiazete, for which both X-ray crystallographic and computational data are available.[2] This serves as a practical example of how theoretical models are benchmarked against real-world measurements.

The following table compares the experimentally determined bond lengths from X-ray crystallography with those predicted by computational models for the 1,2-dihydrodiazete analogue.

BondExperimental Bond Length (Å) (X-ray)Computational Bond Length (Å) (Method)
N1-N2Value from referenceValue from reference (e.g., B3LYP/6-31G)
N2-C3Value from referenceValue from reference (e.g., B3LYP/6-31G)
C3-C4Value from referenceValue from reference (e.g., B3LYP/6-31G)
C4-N1Value from referenceValue from reference (e.g., B3LYP/6-31G)

Note: Specific bond length values would be extracted from the cited experimental and computational study on the 1,2-dihydrodiazete.

Methodologies: A Closer Look at the Techniques

A critical aspect of comparing experimental and computational data is understanding the methodologies employed in their acquisition.

Experimental Protocol: X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4]

General Procedure:

  • Crystal Growth: A single crystal of the compound of sufficient quality and size is grown.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The diffraction pattern, consisting of a set of reflections of varying intensities, is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density distribution within the crystal, from which a model of the atomic positions is generated and refined.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a theoretical framework to predict molecular properties. DFT is a widely used method for studying the electronic structure of molecules.

General Procedure:

  • Model Building: The 3D coordinates of the molecule are constructed.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable structure. A specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen for this calculation.

  • Property Calculation: Once the optimized geometry is obtained, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties can be calculated.

Visualizing the Workflow

To clarify the relationship between these methodologies, the following diagram illustrates the workflow for comparing experimental and computational data for a given diazete system.

G Workflow for Experimental and Computational Comparison of Diazete Properties cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_parent Computational Prediction for this compound exp_synthesis Synthesis of Diazete Derivative exp_crystal Single Crystal Growth exp_synthesis->exp_crystal exp_xray X-ray Diffraction Data Collection exp_crystal->exp_xray exp_structure Experimental Structure Determination exp_xray->exp_structure comparison Comparison and Validation exp_structure->comparison comp_model In Silico Model Building comp_optimize Geometry Optimization (e.g., DFT) comp_model->comp_optimize comp_predict Prediction of Molecular Properties comp_optimize->comp_predict comp_predict->comparison parent_model Model Building of this compound parent_optimize Geometry Optimization parent_model->parent_optimize parent_predict Prediction of Properties parent_optimize->parent_predict parent_predict->comparison Hypothetical Validation

Caption: A flowchart illustrating the parallel workflows for experimental characterization and computational prediction of diazete properties, culminating in their comparison and validation.

Signaling Pathways and Logical Relationships

The decision-making process for studying a potentially unstable molecule like this compound can be represented as follows:

G cluster_problem Problem Definition cluster_approach Methodology cluster_outcome Outcome problem Characterize Properties of this compound experimental Experimental Approach problem->experimental computational Computational Approach problem->computational exp_failure Experimental Failure (Instability) experimental->exp_failure High Reactivity exp_success Experimental Data experimental->exp_success Success comp_prediction Computational Predictions computational->comp_prediction analogue_study Study of Stable Analogue exp_failure->analogue_study comparison Data Comparison exp_success->comparison Ideal Scenario comp_prediction->comparison analogue_study->comparison

Caption: A logical diagram showing the decision pathway for studying unstable molecules like this compound, highlighting the synergy between computational predictions and the study of stable analogues.

References

A Comparative Guide to the Structural Analysis of 1,3-Diazete Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical aspect of modern chemical research and drug development. For novel heterocyclic frameworks like 1,3-diazetes, a comprehensive understanding of their structural features is paramount for predicting their reactivity, biological activity, and potential as therapeutic agents. However, the inherent instability and challenging synthesis of the parent 1,3-diazete and its simple derivatives have led to a notable scarcity of experimental structural data, particularly from X-ray crystallography.

This guide provides a comparative overview of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry for the structural elucidation of small heterocyclic molecules. Due to the limited availability of crystallographic data for 1,3-diazetes, this guide will utilize a closely related and well-characterized nitrogen-sulfur heterocycle, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, as a case study.[1][2] This molecule, with its defined stereochemistry and multiple functional groups, serves as an excellent surrogate to demonstrate the strengths and limitations of each analytical technique.

At a Glance: Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Chemistry (DFT)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic processes, through-bond and through-space correlationsOptimized geometry, electronic properties, reaction energies, spectroscopic predictions
Sample Requirements High-quality single crystal (0.1-0.3 mm)Soluble sample (5-25 mg for ¹H, higher for ¹³C) in deuterated solventNone (computational model)
Strengths Unambiguous determination of absolute structureProvides information on structure in solution and molecular dynamicsCan predict structures of unstable or hypothetical molecules; cost-effective
Limitations Crystal growth can be a major bottleneck; structure is in the solid stateIndirect structural information; interpretation can be complex for large moleculesAccuracy depends on the level of theory and basis set; requires experimental validation

In-Depth Analysis: A Case Study

The structural characterization of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provides a practical example of how these three techniques can be synergistically employed to build a complete picture of a molecule's structure.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed electron density map from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the title compound were grown by slow evaporation from a suitable organic solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.[5]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods and then refined to obtain the final atomic coordinates and other structural parameters.[4]

Quantitative Data from X-ray Crystallography

The X-ray analysis of the case study compound provided the following key structural parameters:[2]

ParameterBond/AngleValue (Å or °)
Bond Lengths C-I2.102(3)
N(7)-N(8)1.361(4)
Bond Angles C-N-NVaries
Torsion Angles N(7)-N(8)-C(9)-S(10)1.0(4)
C(9)-S(10)-C(11)-N(7)3.6(3)
C(6)-C(1)-N(7)-N(8)-6.5(5)

Note: The numbering of atoms corresponds to the published crystal structure.

The data confirms a near-planar 1,3,4-thiadiazole (B1197879) ring and the Z stereochemistry around the iminophenyl double bond.[2]

NMR Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of connectivity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-25 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The solution must be free of particulate matter.[6]

  • Data Acquisition: The NMR spectra are recorded on a spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, longer acquisition times are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Data Processing and Interpretation: The raw data (Free Induction Decay) is Fourier transformed to produce the spectrum. The chemical shifts, coupling constants, and integration of the signals are then analyzed to deduce the molecular structure.

Quantitative Data from NMR Spectroscopy

For a related 1,3,4-thiadiazole derivative, the following characteristic NMR signals were observed:[8]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 7.20-8.85mAromatic protons
8.97sImine proton
2.40dMethyl protons
¹³C NMR 115.41-156.80-Aromatic and imine carbons
168.39-Carbonyl carbon

Note: The data is for a representative compound from the literature and serves as an example of the type of information obtained.

Computational Chemistry: The Predictive Power

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding molecular structures and properties. It allows for the calculation of optimized geometries, energies, and spectroscopic parameters, which can be used to support or predict experimental findings.

Experimental Protocol: DFT Calculations

  • Model Building: The 2D structure of the molecule is drawn in a molecular modeling software.

  • Conformational Search: For flexible molecules, a conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy arrangement of the atoms.[9][10]

  • Property Calculation: Once the geometry is optimized, various properties such as vibrational frequencies (for comparison with IR spectra) and NMR chemical shifts can be calculated.

Quantitative Data from DFT Calculations

DFT calculations on 1,3,4-thiadiazole derivatives have been used to:[11]

  • Confirm the optimized molecular geometry, which was found to be in good agreement with the experimental X-ray data.

  • Calculate the ¹H and ¹³C NMR chemical shifts, which showed good correlation with the experimental spectra.

  • Investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_acquisition X-ray Diffraction Data Acquisition crystal_selection->data_acquisition data_processing Data Processing & Reduction data_acquisition->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow of Single-Crystal X-ray Crystallography.

Conclusion

While the direct X-ray crystallographic analysis of this compound remains an open challenge, a multi-technique approach, as demonstrated with a 1,3,4-thiadiazole derivative, provides a robust framework for comprehensive structural elucidation. Single-crystal X-ray crystallography provides definitive solid-state structural information, which is complemented by NMR spectroscopy's insights into the solution-state structure and dynamics. Computational chemistry serves as a powerful predictive and corroborative tool, particularly valuable in the absence of experimental data or for understanding electronic properties. For researchers in drug development, the synergistic use of these techniques is essential for building a complete and accurate understanding of a molecule's structure-activity relationship.

References

comparative DFT analysis of 1,3-diazete and other four-membered rings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative DFT Analysis of 1,3-Diazete and Other Four-Membered Rings

Introduction

Four-membered rings are a fascinating class of cyclic compounds that often exhibit significant ring strain, leading to unique chemical reactivity and electronic properties. This guide provides a comparative analysis of this compound, a heterocyclic unsaturated four-membered ring, with other notable four-membered rings: cyclobutadiene (B73232), azetidine (B1206935), and 1,2-diazete (B14743494). The analysis is based on Density Functional Theory (DFT) calculations, a powerful computational tool for investigating molecular structures, energies, and properties. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of these strained ring systems.

Data Presentation

The following tables summarize key geometric, energetic, and magnetic properties of the four-membered rings, calculated using DFT methods. While a consistent level of theory (B3LYP/6-31G*) is targeted for direct comparison, data availability in the literature varies. Missing values or data from alternative computational methods are noted.

Table 1: Optimized Geometric Parameters (Bond Lengths in Å and Bond Angles in °)

MoleculeBondBond Length (Å)AngleBond Angle (°)
This compound C-NData not availableN-C-NData not available
C=NData not availableC-N-CData not available
Cyclobutadiene C-C1.576C-C-C90.0
C=C1.342
Azetidine C-C1.558C-C-C87.8
C-N1.481C-N-C88.5
1,2-Diazete C-CData not availableC-C-NData not available
C-NData not availableC-N-NData not available
N=NData not available

Table 2: Strain Energies and Aromaticity Indices

MoleculeStrain Energy (kcal/mol)NICS(0) (ppm)NICS(1) (ppm)Aromaticity
This compound Data not availableData not availableData not availablePotentially non-aromatic
Cyclobutadiene 55+18.3+27.6Antiaromatic
Azetidine 25.6Not applicableNot applicableNon-aromatic
1,2-Diazete Data not availableData not availableData not availableLikely non-aromatic

Experimental Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical protocol for such a comparative analysis involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP, and a basis set, like 6-31G*, which provides a good balance between accuracy and computational cost[2][3][4].

  • Frequency Calculations: After geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE), which are important for accurate energy comparisons.

  • Strain Energy Calculation: Ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule compared to a corresponding acyclic, strain-free reference compound. A common method for calculating RSE is through the use of isodesmic or homodesmotic reactions[5][6][7]. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. An example of a homodesmotic reaction for a generic four-membered ring X-CH2-CH2-Y is: X-CH2-CH2-Y + 2 CH3-X-Y-CH3 → CH3-X-CH2-CH3 + CH3-Y-CH2-CH3

  • NICS (Nucleus-Independent Chemical Shift) Calculation: NICS is a magnetic criterion used to assess the aromaticity of a cyclic system. It involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., 1 Å for NICS(1)). The calculated isotropic magnetic shielding value at this point, with its sign reversed, gives the NICS value. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

Mandatory Visualization

DFT_Analysis_Workflow cluster_input Input cluster_dft_calculations DFT Calculations cluster_property_analysis Property Analysis cluster_output Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy geom_opt->energy_calc aromaticity Aromaticity Analysis (NICS Calculation) geom_opt->aromaticity reactivity Reactivity Descriptors geom_opt->reactivity strain_energy Strain Energy Calculation (Homodesmotic Reactions) energy_calc->strain_energy results Comparative Data Tables (Geometry, Energy, Aromaticity) strain_energy->results aromaticity->results reactivity->results

Caption: Workflow for comparative DFT analysis of four-membered rings.

Electronic_Properties_Comparison cluster_aromaticity Aromaticity Spectrum cluster_molecules Four-Membered Rings Aromatic Aromatic (e.g., Benzene) NonAromatic Non-Aromatic (e.g., Azetidine) AntiAromatic Antiaromatic (e.g., Cyclobutadiene) diazete_1_3 This compound diazete_1_3->NonAromatic High Strain + Heteroatoms cyclobutadiene Cyclobutadiene cyclobutadiene->AntiAromatic High Strain + Antiaromaticity azetidine Azetidine azetidine->NonAromatic High Strain diazete_1_2 1,2-Diazete diazete_1_2->NonAromatic High Strain + Heteroatoms

Caption: Comparative electronic properties of four-membered rings.

Discussion

This compound: As an unsaturated four-membered ring with two nitrogen atoms, this compound is an intriguing target for theoretical study. However, there is a notable scarcity of published DFT data for this parent molecule. Based on the principles of ring strain and electronic structure, it is expected to be a highly strained and reactive species. The presence of nitrogen lone pairs and pi-electrons could lead to complex electronic behavior, though significant aromatic stabilization is unlikely due to the 4-pi electron system within the ring, analogous to cyclobutadiene.

Cyclobutadiene: This is the archetypal antiaromatic compound, possessing 4π electrons in a cyclic conjugated system. DFT calculations confirm its rectangular geometry, a consequence of Jahn-Teller distortion to avoid the highly unstable square triplet state. Its high positive NICS values are a clear indicator of its antiaromatic character. The significant ring strain of approximately 55 kcal/mol contributes to its extreme reactivity.

Azetidine: As a saturated heterocyclic amine, azetidine is a non-aromatic four-membered ring. Its ring strain is substantial, calculated to be around 25.6 kcal/mol, which is a driving force for ring-opening reactions[1][8]. This scaffold is of particular interest in medicinal chemistry, and understanding its conformational preferences and reactivity is crucial for drug design.

1,2-Diazete: Similar to this compound, there is limited specific DFT data for the parent 1,2-diazete. Studies on related 1,2-dihydrodiazetes suggest they are strained heterocycles with no indication of aromatic stabilization[5]. The presence of the N=N double bond within the strained four-membered ring is expected to impart unique reactivity.

Conclusion

This comparative guide highlights the diverse electronic landscapes of four-membered rings, from the antiaromaticity of cyclobutadiene to the non-aromatic, strained nature of azetidine. While DFT provides a powerful framework for these investigations, there remains a clear need for more detailed computational studies on less common heterocycles like this compound and 1,2-diazete to fully elucidate their properties and potential applications. The provided workflow and comparative data serve as a valuable resource for researchers initiating theoretical investigations into these challenging yet rewarding molecular systems.

References

A Comparative Performance Analysis of 1,3-Diazepine-Based Materials Against Existing Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the central chemical scaffold of this guide: initial searches for "1,3-diazete," a four-membered heterocyclic ring with two nitrogen atoms at the 1 and 3 positions, yielded minimal information on its application in materials science or drug development. This suggests that the this compound scaffold is likely unstable or has not been extensively explored for these purposes. In contrast, the closely related "1,3-diazepine" scaffold, a seven-membered ring, is a well-established "privileged structure" in medicinal chemistry. It forms the core of several clinically significant drugs and a vast library of bioactive compounds. Therefore, this guide will focus on evaluating the performance of materials based on the 1,3-diazepine scaffold, comparing them with other prominent heterocyclic systems.

This guide provides a comparative overview of 1,3-diazepine-based materials, evaluating their performance against established heterocyclic scaffolds such as 1,4-benzodiazepines, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The comparison focuses on two key areas of therapeutic intervention: enzyme inhibition and anticancer activity. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the design and selection of molecular scaffolds for targeted therapies.

Performance Comparison: Enzyme Inhibition

The 1,3-diazepine core is found in potent enzyme inhibitors that are clinically used. This table compares the inhibitory activity of 1,3-diazepine derivatives with other heterocyclic compounds against specific enzyme targets. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.[1]

ScaffoldCompoundTarget EnzymeKi (Inhibition Constant)
1,3-Diazepine Avibactamβ-Lactamase (CTX-M-15)Efficiency of acylation (k₂/Kᵢ) = 1.0 x 10⁵ M⁻¹s⁻¹[2]
1,3-Diazepine PentostatinAdenosine (B11128) Deaminase (ADA)Potent inhibitor used in hairy cell leukemia[3]
1,4-BenzodiazepineTolufazepamGABA-A Receptor12.7 nM (in cerebrum)
1,3,4-OxadiazoleDerivative 58aCathepsin K2.1 ± 0.2 µM[1]
1,3,4-ThiadiazoleDerivative 1Carbonic Anhydrase IXIC₅₀ = 0.477 ± 0.03 µM[4]

Performance Comparison: Anticancer Activity

Heterocyclic compounds are a cornerstone of anticancer drug discovery. The following table presents the half-maximal inhibitory concentration (IC50) values of various heterocyclic derivatives against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). A lower IC50 value indicates greater potency in inhibiting cancer cell growth.

ScaffoldCompound/DerivativeCell LineIC50 (µM)
1,3-Diazepine Substituted 1,3-diazepinesA549> 100[5]
1,3-Diazepine Substituted 1,3-diazepinesMDA-MB-231 (Breast)> 100[5]
1,4-BenzodiazepineDerivative 3b (1,5-Benzodiazepin-2-one)MCF-77.86[6]
1,4-BenzodiazepineDimeric Benzodiazepine (Compound 10)A5491.6 ± 0.21[7]
1,3,4-OxadiazoleDerivative 33MCF-70.34 ± 0.025[8]
1,3,4-OxadiazoleBenzotriazole conjugate (Compound 28)MCF-75.68 µg/mL
1,3,4-OxadiazoleThiazolidinedione hybrid (Compound 62)A5490.81 - 11.9
1,3,4-ThiadiazoleCinnamic acid derivative (Compound 22)MCF-70.28 µg/mL[9]
1,3,4-ThiadiazoleCinnamic acid derivative (Compound 22)A5490.52 µg/mL[9]
1,3,4-Thiadiazole2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[10]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

1. Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours to allow for cell attachment.[11]
  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory potential of compounds against a target enzyme.

1. Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Test inhibitors

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
  • Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the test inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). Incubate at the optimal temperature for a predetermined time to allow for inhibitor binding.
  • Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The inhibitor constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates a critical signaling pathway in cancer cell proliferation and survival, which is a common target for anticancer drugs. Inhibitors based on various heterocyclic scaffolds can target key kinases in this pathway, such as PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Heterocyclic Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

High-Throughput Screening Workflow for Enzyme Inhibitors

This diagram outlines a typical workflow for high-throughput screening (HTS) to identify and characterize novel enzyme inhibitors from large compound libraries.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Mechanism_Study Mechanism of Action Studies (e.g., Ki Determination) Confirmed_Hits->Mechanism_Study SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR Lead_Compounds Lead Compounds Mechanism_Study->Lead_Compounds SAR->Lead_Compounds

References

A Comparative Guide to the Cross-Reactivity of 1,3-Diazete and Related Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,3-diazete with other nitrogen-containing heterocycles. Due to the inherent instability of this compound, this guide contrasts its theoretically predicted reactivity with the experimentally verified reactivity of the stable aromatic compounds pyrazole (B372694) and imidazole (B134444), and the larger, non-aromatic 1,3-diazepine ring system.

Introduction: The Challenge of this compound

This compound is a four-membered, unsaturated heterocyclic compound containing two nitrogen atoms. Its structure, featuring a cyclic array of four π-electrons, categorizes it as an antiaromatic compound. Antiaromatic systems are characteristically highly unstable and reactive. This high reactivity is a direct consequence of the destabilizing effect of having 4n π-electrons within a planar, cyclic, conjugated system. As a result, this compound is exceptionally difficult to synthesize and isolate, and consequently, there is a significant lack of experimental data regarding its cross-reactivity with various reagents.

This guide, therefore, takes a comparative approach. The inferred reactivity of this compound, based on theoretical studies and the known behavior of analogous antiaromatic systems like cyclobutadiene, is compared against the well-documented reactivity of pyrazole and imidazole (five-membered aromatic heterocycles) and 1,3-diazepines (seven-membered, non-aromatic heterocycles). This comparison will provide valuable insights into how the electronic structure—antiaromatic, aromatic, or non-aromatic—governs the chemical behavior of these molecules.

cluster_aromaticity Electronic Character and Stability cluster_reactivity Resulting Reactivity Aromatic Aromatic (4n+2 π e-) Highly Stable e.g., Pyrazole, Imidazole Aro_React Substitution Reactions (Preserves Aromaticity) Aromatic->Aro_React Leads to Antiaromatic Antiaromatic (4n π e-) Highly Unstable e.g., this compound Anti_React Addition/Cycloaddition (Relieves Antiaromaticity) Antiaromatic->Anti_React Leads to NonAromatic Non-Aromatic Intermediate Stability e.g., 1,3-Diazepine NonAro_React Varied Reactivity (Depends on functional groups) NonAromatic->NonAro_React Leads to

Caption: Relationship between electronic character and chemical reactivity.

Comparative Reactivity Data

The following table summarizes the general reactivity of this compound (inferred), pyrazole, imidazole, and 1,3-diazepine with various classes of reagents.

Reagent ClassThis compound (Inferred Reactivity)Pyrazole (Experimental Reactivity)Imidazole (Experimental Reactivity)1,3-Diazepine (Experimental Reactivity)
Heat/Light Extremely unstable; likely to undergo rapid dimerization or decomposition.Thermally stable.Thermally stable.Generally stable, but can undergo rearrangements or ring contractions depending on substituents.[1]
Electrophiles Highly reactive; expected to undergo addition reactions that destroy the antiaromatic system.Undergoes electrophilic substitution, primarily at the C4 position.[2][3] The ring is generally deactivated towards electrophilic attack compared to benzene.Undergoes electrophilic substitution, often at the C4 or C5 positions. The ring is more activated than pyrazole.[4][5]Reactivity is highly dependent on the specific structure and substituents. The nitrogen atoms can be protonated or alkylated.
Nucleophiles Unlikely to react via nucleophilic substitution due to high intrinsic reactivity. Addition reactions would be more probable.Generally resistant to nucleophilic attack unless activated by electron-withdrawing groups.[6]Resistant to nucleophilic substitution unless activated by electron-withdrawing groups, typically at the C2 position.[4][5]Can undergo nucleophilic attack, particularly at carbonyl groups if present in the ring (e.g., in diazepinones).
Dienes/Dienophiles Expected to be highly reactive in cycloaddition reactions, acting as either a diene or a dienophile to relieve antiaromaticity.[7][8]Generally unreactive in cycloadditions due to its aromatic stability.Aromaticity prevents participation in typical cycloaddition reactions.The double bonds can participate in cycloaddition reactions, but this is not a general feature and depends on the specific isomer and substituents.
Oxidizing Agents Expected to be extremely sensitive to oxidation.The pyrazole ring is generally stable towards oxidation, though side chains can be oxidized.[2][3]The imidazole ring is relatively resistant to oxidation by agents like chromic acid but can be attacked by stronger oxidants like perbenzoic acid.[4][5]Susceptibility to oxidation depends on the degree of saturation and the nature of substituents.
Reducing Agents Likely to be readily reduced.The aromatic ring is resistant to reduction, though N-phenyl derivatives can be reduced to pyrazolines.[2]The ring is generally resistant to catalytic hydrogenation.Can be reduced, for example, to fully saturated 1,3-diazepanes.

Predicted Cross-Reactivity of this compound

The primary driving force for the reactivity of this compound is the relief of its antiaromatic destabilization. Therefore, its reactions are predicted to be those that break the 4π-electron system.

  • Dimerization: Like cyclobutadiene, this compound is expected to undergo rapid dimerization via a [4+2] cycloaddition, where one molecule acts as the diene and the other as the dienophile.

  • Cycloaddition Reactions: It is predicted to be an excellent dienophile in Diels-Alder reactions with a wide range of dienes. Conversely, it could also act as a diene with strong dienophiles. These cycloadditions would be highly exothermic, driven by the release of ring strain and the destruction of the antiaromatic system.[7][8]

Diazete1 This compound (Highly Reactive) Dimer [4+2] Dimer (Stable Adduct) Diazete1->Dimer Dimerization Adduct [4+2] Cycloadduct (Stable Adduct) Diazete1->Adduct Cycloaddition Diazete2 This compound Diazete2->Dimer Diene External Diene (e.g., Butadiene) Diene->Adduct

Caption: Predicted reaction pathways for this compound.

Experimental Reactivity of Stable Analogues

Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity makes it relatively stable.

  • Electrophilic Substitution: The most common reaction is electrophilic substitution at the C4 position. Halogenation, nitration, and sulfonation all occur at this position.[2]

  • N-Alkylation and N-Acylation: The nitrogen at the N1 position is nucleophilic and readily undergoes alkylation and acylation.[3]

  • Basicity and Acidity: The pyridine-like nitrogen (N2) is basic and can be protonated by strong acids. The N-H proton is weakly acidic and can be removed by strong bases.[2]

Imidazole is also a five-membered aromatic heterocycle but with its two nitrogen atoms in a 1,3-relationship. It is a key component of the amino acid histidine.

  • Electrophilic Substitution: Imidazole is more reactive towards electrophiles than pyrazole. Substitution occurs at the C4 or C5 positions.[4][9]

  • Amphoteric Nature: Imidazole is amphoteric; the pyridine-like nitrogen (N3) is basic, while the N-H proton is acidic.[4][5]

  • Nucleophilic Substitution: The imidazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which makes the C2 position susceptible to attack.[4][5]

1,3-Diazepines are seven-membered heterocyclic compounds. They are non-aromatic and their reactivity is highly dependent on the degree of saturation and the nature of their substituents.

  • Synthesis: They are often synthesized via condensation or cycloaddition reactions.[10] For instance, the reaction of 1,4-diaminobutane (B46682) with polarized dithioacetals under microwave irradiation yields 2-substituted 1,3-diazepines.[11]

  • Reactions: Substituted 1,3-diazepines can undergo a variety of reactions, including ring contraction to form other heterocyclic systems like cyanopyrroles upon photolysis.[1] Their reactivity is often dictated by the functional groups attached to the ring rather than the ring system itself.

Experimental Protocols

This protocol describes the synthesis of a substituted pyrazole via a cyclocondensation reaction.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-1-cyclobutyl-butane-1,3-dione (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine (B178648) hydrate (B1144303) (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography.

This protocol provides a general procedure for the N-alkylation of imidazoles, which is a common reaction in medicinal chemistry.[13]

  • Reaction Setup: To a solution of the substituted imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃ or KOH, 1.1 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to form the imidazolide (B1226674) anion.

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 2.0 eq) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature or heat as necessary.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. The crude product can be purified by column chromatography.

start Start step1 Dissolve imidazole in acetonitrile start->step1 step2 Add base (K₂CO₃) Stir for 15 min step1->step2 step3 Add alkylating agent dropwise step2->step3 step4 Stir at room temp. Monitor by TLC step3->step4 step5 Reaction Complete? step4->step5 Check step5->step4 No step6 Evaporate solvent step5->step6 Yes step7 Dissolve in Ethyl Acetate Wash with water & brine step6->step7 step8 Dry over MgSO₄ Filter and Evaporate step7->step8 step9 Purify by Column Chromatography step8->step9 end End (Pure N-alkylated imidazole) step9->end

Caption: General experimental workflow for N-alkylation of imidazole.

Conclusion

The cross-reactivity of this compound is fundamentally governed by its antiaromaticity, making it highly reactive and prone to reactions that alleviate this electronic strain, such as dimerization and cycloaddition. This stands in stark contrast to its aromatic counterparts, pyrazole and imidazole, which favor substitution reactions that preserve their stable aromatic core. Non-aromatic systems like 1,3-diazepines exhibit reactivity that is more dependent on their specific structure and functionalization. For researchers and drug development professionals, understanding these fundamental principles of electronic structure is paramount for predicting the stability, reactivity, and potential synthetic utility of heterocyclic compounds.

References

The Synthetic Challenge of 1,3-Diazete: A Guide to Theoretical Routes and Future Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the pursuit of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the four-membered, unsaturated 1,3-diazete (also known as 1,3-diazacyclobutadiene) represents a tantalizing yet elusive target. Despite its simple structure, the synthesis of this compound and its simple derivatives remains a significant unclimbed peak in synthetic chemistry. This guide provides a comprehensive overview of the theoretical challenges and proposed synthetic strategies for this molecule, offering a benchmark for future experimental endeavors.

The Challenge: Antiaromaticity and Inherent Instability

The primary hurdle in synthesizing this compound is its predicted antiaromatic character. With four π-electrons in a cyclic, planar system, it fits Hückel's rule for antiaromaticity (4n π-electrons, where n=1), which leads to significant destabilization. This inherent instability suggests that the parent this compound would be highly reactive and prone to dimerization, isomerization, or decomposition, much like its all-carbon analogue, cyclobutadiene.

Currently, there are no established, high-yield synthetic methods for the preparation of unsubstituted this compound. Literature searches for its synthesis predominantly yield results for the larger, more stable seven-membered 1,3-diazepine ring system. The challenge, therefore, shifts from comparing established methods to benchmarking novel, theoretically-guided approaches against one another.

Proposed Synthetic Strategies: A Theoretical Benchmarking

Given the lack of established methods, we present a comparison of plausible synthetic routes based on theoretical studies and successful syntheses of other strained heterocyclic systems. The following table summarizes these hypothetical routes and their potential advantages and disadvantages.

Synthetic ApproachProposed PrecursorsPotential AdvantagesKey ChallengesPredicted Yield/Stability
[2+2] Cycloaddition Isocyanate and a nitrene sourceAtom-economical, convergentHigh reactivity of intermediates, potential for side reactions (e.g., polymerization)Very Low / Transient
Photochemical Ring Contraction A substituted 1,2,4-triazine (B1199460) or a pyrimidine (B1678525) derivativePhotochemical methods can access high-energy intermediatesLow quantum yields, complex product mixtures, requires specialized equipmentVery Low / Trapping Only
Dehydrohalogenation of a Dihalo-1,3-diazetidine A 2,4-dihalo-1,3-diazetidine derivativePrecursor may be more stable and accessibleHarsh reaction conditions, potential for elimination to form other productsLow / Derivative Dependent
Metal-Catalyzed Cyclization A 1,3-diaza-1,3-diene with a suitable metal catalystPotential for stereochemical control, milder conditionsCatalyst discovery, ligand design, substrate specificityLow to Moderate (Theor.)

Experimental Protocols: Hypothetical Methodologies

Below are detailed, hypothetical experimental protocols for the two most promising theoretical routes. These are intended as a starting point for experimental design.

Method 1: Photochemical Ring Contraction of a Pyrimidine Derivative (Hypothetical)
  • Precursor Synthesis: Synthesize a suitable pyrimidine precursor, such as 2,4,5,6-tetrachloropyrimidine, which is commercially available.

  • Photolysis: Dissolve the pyrimidine precursor (1 mmol) in a degassed, anhydrous solvent (e.g., acetonitrile, 100 mL) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a low-pressure mercury lamp (254 nm) at low temperature (-78 °C) while stirring.

  • In-situ Trapping: To detect the transient this compound, introduce a trapping agent, such as a highly reactive diene (e.g., cyclopentadiene), into the reaction mixture prior to photolysis.

  • Analysis: Monitor the reaction by GC-MS and LC-MS to identify the trapped adduct. Isolate the adduct by column chromatography for structural characterization by NMR and X-ray crystallography.

Method 2: Metal-Catalyzed Cyclization of a 1,3-Diaza-1,3-diene (Hypothetical)
  • Ligand and Catalyst Preparation: Synthesize a bespoke phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand designed to stabilize a late-transition metal center (e.g., Palladium or Nickel) in a low oxidation state. Prepare the metal-catalyst complex in a glovebox under an inert atmosphere.

  • Substrate Synthesis: Synthesize a 1,3-diaza-1,3-diene precursor bearing bulky, sterically shielding substituents (e.g., tert-butyl or trimethylsilyl (B98337) groups) to enhance the kinetic stability of the this compound product.

  • Cyclization Reaction: In a glovebox, dissolve the substituted 1,3-diaza-1,3-diene (1 mmol) in a dry, aprotic solvent (e.g., toluene, 20 mL). Add the metal catalyst (5 mol%) and heat the reaction mixture at a carefully controlled temperature (e.g., 60-80 °C).

  • Workup and Isolation: Upon completion (monitored by TLC or LC-MS), quench the reaction and purify the product by column chromatography on silica (B1680970) gel under an inert atmosphere.

  • Characterization: Characterize the potentially stabilized this compound derivative by NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography.

Visualizing the Synthetic Pathways

The logical flow of the proposed synthetic strategies can be visualized using the following diagrams.

theoretical_synthesis_workflow cluster_precursor Precursor Selection cluster_reaction Proposed Reaction cluster_product Product Stage cluster_analysis Analysis / Characterization pyrimidine Pyrimidine Derivative photolysis Photochemical Ring Contraction pyrimidine->photolysis diaza_diene 1,3-Diaza-1,3-diene metal_catalysis Metal-Catalyzed Cyclization diaza_diene->metal_catalysis transient_diazete Transient this compound photolysis->transient_diazete stabilized_diazete Stabilized this compound metal_catalysis->stabilized_diazete trapping In-situ Trapping & Adduct Analysis transient_diazete->trapping isolation Isolation & Spectroscopic Characterization stabilized_diazete->isolation

Caption: Proposed workflows for the synthesis and analysis of this compound.

logical_relationship instability Inherent Instability (Antiaromaticity) challenge Synthetic Challenge instability->challenge new_routes Need for Novel Synthetic Routes challenge->new_routes stabilization Kinetic/Electronic Stabilization challenge->stabilization photochem Photochemical Approaches new_routes->photochem metal_cat Metal-Catalyzed Approaches new_routes->metal_cat future_synthesis Future Successful Synthesis photochem->future_synthesis metal_cat->future_synthesis stabilization->future_synthesis

Caption: Logical relationship of challenges and strategies for this compound synthesis.

Conclusion

While the synthesis of this compound remains an open problem, the exploration of theoretical routes provides a critical framework for future research. The benchmarking of these proposed methods will depend on the ingenuity and perseverance of synthetic chemists. Success in this area will not only provide access to a novel heterocyclic scaffold with potential applications in medicinal chemistry and materials science but will also represent a significant advancement in the synthesis of highly strained and electronically challenging molecules.

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for 1,3-Diazete

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling novel or uncommon compounds like 1,3-diazete, ensuring safe disposal is paramount, yet specific procedural information can be scarce. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal based on established best practices for handling reactive and hazardous organic chemicals. This information is designed to provide immediate, essential safety and logistical guidance, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile: What to Look for in a Safety Data Sheet

Data PointDescriptionImportance in Disposal Planning
Section 2: Hazard(s) Identification Details the chemical's hazards (e.g., flammable, corrosive, reactive, toxic) and the appropriate warning pictograms.Informs the necessary personal protective equipment (PPE) and dictates the segregation of waste to prevent dangerous reactions.
Section 7: Handling and Storage Provides guidance on safe handling practices and appropriate storage conditions, including incompatibilities.Crucial for determining how to store waste this compound safely before disposal, avoiding contact with incompatible materials.
Section 8: Exposure Controls/Personal Protection Specifies the necessary PPE, such as gloves, eye protection, and respiratory protection, to minimize exposure.Ensures personnel are adequately protected during the handling and disposal process.
Section 10: Stability and Reactivity Describes the chemical's stability, conditions to avoid (e.g., heat, light, moisture), and materials it may react with violently.Essential for preventing accidental reactions in the waste container. This compound is expected to be a reactive compound.
Section 13: Disposal Considerations Provides specific instructions for the proper disposal of the chemical waste, in compliance with regulatory requirements.[1]The primary source for disposal procedures. If unavailable, the other sections help in formulating a safe disposal plan.

Step-by-Step Disposal Protocol for this compound

In the absence of specific instructions for this compound, the following protocol, based on general guidelines for hazardous and reactive chemical waste, should be followed.[2][3]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Conduct all operations involving this compound waste in a well-ventilated chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and its contaminated materials (e.g., pipette tips, contaminated wipes).

  • The container must be compatible with this compound. A glass container with a screw cap is generally suitable for organic compounds.

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. [3] Mixing incompatible chemicals can lead to violent reactions.[3]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include any other components of the waste mixture. Do not use abbreviations or chemical formulas.[1][4]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4][5]

  • The storage area should be cool, dry, and away from heat, direct sunlight, and incompatible materials.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[4][7]

5. Final Disposal:

  • Do not attempt to neutralize or treat the this compound waste unless you have a validated and safe procedure. For reactive chemicals, it is often safer to dispose of them as is.[2][8]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

  • Provide them with all available information about the waste, including its potential reactivity.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the safe disposal of a laboratory chemical like this compound.

start Start: Chemical Waste Generation sds_check Consult Safety Data Sheet (SDS) start->sds_check no_sds SDS Available? sds_check->no_sds risk_assessment Perform Risk Assessment (if SDS is unavailable) identify_hazards Identify Hazards (Reactive, Flammable, Toxic, etc.) risk_assessment->identify_hazards select_ppe Select Appropriate PPE identify_hazards->select_ppe segregate_waste Segregate Waste into Compatible Container select_ppe->segregate_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name) segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs disposal Professional Disposal contact_ehs->disposal no_sds->risk_assessment No no_sds->identify_hazards Yes

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

By adhering to these general yet crucial safety protocols, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment, even when specific procedural data is limited. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Diazete

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Diazete has been located. This guidance is based on the safety data for structurally similar and homologous compounds, including azetidine (B1206935) and other small, strained nitrogen-containing heterocycles. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, including detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its structure as a strained four-membered ring containing two nitrogen atoms and double bonds, this compound is presumed to be a highly reactive and potentially unstable compound. The primary hazards are expected to include:

  • Flammability: High risk of ignition.

  • Corrosivity: Potential to cause severe skin burns and eye damage.

  • Toxicity: May be harmful if inhaled, ingested, or in contact with skin.

  • Reactivity: Potential for violent reactions, especially with heat, light, or incompatible materials.

Based on these assumed hazards, the following Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Flame-retardant lab coat and a chemical-resistant apron.A NIOSH-approved respirator with organic vapor cartridges.
Large Volume Transfers or Potential for Splashing Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is mandatory.Chemical-resistant suit over a flame-retardant lab coat.A NIOSH-approved supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA).
Emergency (Spill or Leak) Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®).Fully encapsulating, chemical-resistant suit.A NIOSH-approved self-contained breathing apparatus (SCBA).

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with this compound. The following step-by-step protocol must be followed:

2.1. Pre-Handling Preparations:

  • Training: Ensure all personnel involved are thoroughly trained on the potential hazards and safe handling procedures for this compound.

  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood with a certified face velocity of at least 100 feet per minute.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and in good working order.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), neutralizing agents (if applicable and known), and waste disposal bags must be readily available.

  • Buddy System: Never work with this compound alone. Always have a second person present who is aware of the procedures and potential hazards.

2.2. Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, immediately inspect the container for any signs of damage or leaks.

    • Store this compound in a cool, dry, well-ventilated, and dark location, away from heat, ignition sources, and incompatible materials (e.g., strong acids, oxidizing agents).

    • The storage area should be clearly labeled with "Danger: Highly Flammable and Reactive."

  • Weighing and Transferring:

    • Perform all weighing and transfers inside a chemical fume hood.

    • Use spark-proof tools and equipment.

    • Ground all equipment to prevent static discharge.

    • Use the smallest quantity of material necessary for the experiment.

  • During Experimentation:

    • Maintain a clean and organized workspace.

    • Keep the container of this compound sealed when not in use.

    • Continuously monitor the reaction for any signs of an exothermic event or pressure buildup.

    • Have a cooling bath or other quenching materials readily available.

2.3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent, followed by washing with soap and water. All decontamination materials should be treated as hazardous waste.

  • Waste Disposal: Segregate all this compound waste (solid and liquid) into designated, properly labeled hazardous waste containers.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of in accordance with institutional, local, and federal regulations.

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," "Corrosive," and the full chemical name "this compound."

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

  • Spills:

    • Small Spills (in a fume hood): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the laboratory immediately and activate the fire alarm. Notify your institution's emergency response team and EHS department.

  • Fire:

    • If the fire is small and you are trained to use a fire extinguisher, use a Class B extinguisher.

    • For larger fires, evacuate the area immediately and call for emergency services.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Prep Pre-Handling Preparations: - Training - Fume Hood Check - Emergency Equipment Verification - Spill Kit Ready - Buddy System in Place Handling Handling Procedures: - Receiving & Storage - Weighing & Transferring (in Fume Hood) - Experimentation Prep->Handling PostHandling Post-Handling Procedures: - Decontamination - Waste Segregation Handling->PostHandling Emergency Emergency Procedures: - Spills - Fire - Personal Exposure Handling->Emergency Disposal Disposal Plan: - Waste Collection - Proper Labeling - Secure Storage - EHS Pickup PostHandling->Disposal PostHandling->Emergency

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.